(S)-PF-04449613
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H25N5O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m0/s1 |
InChIキー |
FHBANDDJQJAZOQ-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
正規SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
Foundational & Exploratory
(S)-PF-04449613: A Technical Guide to a Selective PDE9 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the brain. By elevating cGMP levels, this compound has demonstrated significant effects on synaptic plasticity, neuronal function, and cardiometabolic parameters in preclinical models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, biochemical and pharmacological properties, and key experimental findings. It is intended to serve as a resource for researchers exploring the therapeutic potential of PDE9 inhibition.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical intracellular second messenger involved in diverse physiological processes, including cardiovascular homeostasis, neuronal signaling, and metabolic regulation. The intracellular concentration of cGMP is tightly controlled by its synthesis via guanylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families of enzymes, with PDE9A exhibiting the highest affinity for cGMP.
This compound, with the chemical name 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has emerged as a key pharmacological tool for investigating the roles of PDE9A. Its high potency and selectivity allow for the precise interrogation of the cGMP signaling pathway. Preclinical research has highlighted its potential in models of cognitive enhancement and cardiometabolic syndrome.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of the PDE9A enzyme. PDE9A specifically hydrolyzes cGMP, and its inhibition by this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can then activate downstream effectors, most notably cGMP-dependent protein kinases (PKGs). Activation of the cGMP/PKG signaling pathway is known to play a crucial role in modulating synaptic plasticity, a cellular correlate of learning and memory, and in regulating cardiac and metabolic functions.[1]
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of human PDE9A. While a comprehensive selectivity panel across all PDE families is not publicly available, the compound has been shown to be over 1000-fold selective for PDE9A against a broad panel of other non-PDE targets.
| Target | Assay Type | Value | Reference |
| Primary Target | |||
| Human PDE9A | IC50 | 22 nM | [1] |
| Off-Target Profile | |||
| Cytochrome P450 2C19 | IC50 | 1600 nM | [1] |
| Dopamine Transporter | Ki | 110 nM | [1] |
| Sodium Channel (Site 2) | Ki | 470 nM | [1] |
| μ-Opioid Receptor | Ki | 3500 nM |
Preclinical Pharmacodynamics
Subcutaneous administration of this compound leads to a significant, dose-dependent increase in cGMP levels in the brain.
| Species | Dose Range (s.c.) | Effect | Time to Peak Effect | Reference |
| Mouse | 1 - 32 mg/kg | Dose-dependent increase in cerebral cGMP | ~30-60 minutes |
Preclinical Efficacy Data
Chronic administration of this compound has been shown to modulate dendritic spine plasticity in the mouse motor cortex.
| Species | Dose (s.c.) | Duration | Effect on Spine Dynamics | Reference |
| Mouse | 10 mg/kg | 28 days | Increased spine elimination and formation | |
| Mouse | 10 mg/kg | 1 day (post-training) | Increased spine formation and elimination |
In a rat model, this compound demonstrated positive inotropic effects on the heart.
| Species | Dose / Concentration | Effect | Reference |
| Rat | 5.5 mg/kg (i.p.) | Increased stroke work, cardiac output, ejection fraction | |
| Rat (in vitro) | 0.001 - 1 µmol/L | Concentration-dependent increase in left ventricular developed pressure |
Experimental Protocols
PDE9A Enzyme Inhibition Assay (General Protocol)
This protocol outlines a typical fluorescence polarization (FP)-based assay for determining the IC50 value of an inhibitor against PDE9A.
-
Reagents and Materials:
-
Purified recombinant human PDE9A enzyme.
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
Binding agent that selectively binds to the hydrolyzed monophosphate product.
-
Assay buffer (e.g., Tris-based buffer, pH 7.5, containing MgCl₂).
-
This compound and other test compounds.
-
384-well black microtiter plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the PDE9A enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzyme to hydrolyze the substrate.
-
Stop the enzymatic reaction and develop the signal by adding the binding agent solution to all wells.
-
Incubate for a further period to allow the binding agent to equilibrate with the hydrolyzed product.
-
Measure the fluorescence polarization on a plate reader. The FP signal is proportional to the amount of hydrolyzed product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Rotarod Motor Learning Task
This protocol is based on the methodology used to assess the effect of this compound on motor learning in mice.
-
Apparatus:
-
Accelerating rotarod apparatus for mice.
-
-
Animals:
-
Male and female mice (e.g., 4-5 weeks old).
-
-
Drug Administration:
-
This compound is dissolved in a vehicle such as 5% DMSO, 5% Cremophor, and 90% saline.
-
Administer the compound (e.g., 10 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. In the cited study, administration was performed twice daily.
-
-
Procedure:
-
Habituation: Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place mice on the rotarod, which is accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Conduct multiple trials (e.g., 20 trials) on the training day.
-
Administer this compound or vehicle immediately after the training session.
-
-
Testing:
-
On subsequent days, continue the twice-daily drug or vehicle administration.
-
Conduct test trials on the rotarod under the same accelerating conditions.
-
Record the latency to fall from the rod for each mouse in each trial. An animal is considered to have fallen if it falls off the rod or clings to the rod and makes a full passive rotation.
-
-
-
Data Analysis:
-
Average the latency to fall for each animal across the trials for each day.
-
Compare the performance between the drug-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way repeated measures ANOVA).
-
In Vivo Microdialysis for Cerebral cGMP Measurement
This is a generalized protocol for measuring extracellular cGMP levels in the brain of a freely moving rodent following administration of this compound.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or striatum).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (with a suitable molecular weight cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled collection vials.
-
Administer this compound (e.g., 1-32 mg/kg, s.c.).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Determine the concentration of cGMP in the dialysate samples using a sensitive analytical method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular cGMP concentration from the baseline for each time point.
-
Plot the mean percentage change in cGMP over time for the treated group.
-
Discussion and Future Directions
This compound has proven to be a valuable research tool for elucidating the physiological and pathophysiological roles of the cGMP signaling pathway regulated by PDE9A. Preclinical data strongly support its ability to modulate synaptic plasticity and improve performance in motor learning tasks, suggesting a potential therapeutic avenue for cognitive disorders. Furthermore, its effects on cardiometabolic parameters in animal models of obesity and heart failure indicate a broader therapeutic potential.
Despite promising preclinical findings for PDE9 inhibitors, translation to clinical success, particularly for cognitive disorders like Alzheimer's disease, has been challenging. Clinical trials with other PDE9 inhibitors have not yet demonstrated significant cognitive improvement. This highlights the complexity of translating findings from animal models to human disease and suggests that further research is needed to identify the optimal patient populations, dosing regimens, and potentially combination therapies.
Future research should focus on obtaining a more complete pharmacokinetic and pharmacodynamic profile of this compound in multiple species, including non-human primates, to better predict human dose and exposure. A comprehensive assessment of its selectivity against all PDE families would further solidify its profile as a specific PDE9A inhibitor. While no clinical trials for this compound have been publicly disclosed, the robust preclinical dataset warrants consideration for its potential development in indications where cGMP signaling is clearly implicated.
Conclusion
This compound is a potent, selective, and brain-penetrant inhibitor of PDE9A. It effectively elevates cerebral cGMP levels and has demonstrated pro-plasticity and pro-cognitive effects in preclinical models, as well as beneficial effects in models of cardiovascular disease. The data summarized in this technical guide underscore its importance as a pharmacological tool and a potential therapeutic agent. Further investigation is required to bridge the gap between preclinical efficacy and potential clinical applications.
References
(S)-PF-04449613: A Technical Guide to a Selective PDE9A Inhibitor and its Role in cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. By preventing the degradation of cGMP, this compound elevates intracellular cGMP levels, thereby modulating a variety of physiological processes, particularly in the central nervous system.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Potentiation of cGMP Signaling
The primary mechanism of action of this compound is the selective inhibition of the PDE9A enzyme. PDE9A is a high-affinity, cGMP-specific phosphodiesterase that hydrolyzes cGMP to its inactive form, 5'-GMP. In neuronal cells, cGMP is a key second messenger involved in synaptic plasticity, a fundamental process for learning and memory. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling cascade is a well-established pathway in the brain. However, evidence suggests that PDE9A may also regulate a pool of cGMP that is independent of NO signaling.[2][3]
By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can then activate downstream effectors such as cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various substrate proteins, leading to changes in neuronal function and structure.[1] Preclinical studies have demonstrated that administration of this compound significantly increases cGMP levels in the cerebrospinal fluid (CSF) and brain tissue of rodents and non-human primates in a dose-dependent manner.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Reference |
| PDE9A IC50 | 22 nM |
| Target | IC50 / Ki | Selectivity (Fold vs. PDE9A) | Reference |
| PDE9A | 22 nM (IC50) | - | |
| Other PDEs | >1000-fold selectivity over most other PDEs | >1000 | |
| Cytochrome P450 2C19 | 1600 nM (IC50) | ~73 | |
| Dopamine Transporter | 110 nM (Ki) | ~5 | |
| μ-opioid Receptor | 3500 nM (Ki) | ~159 | |
| Sodium Channel Site 2 | 470 nM (Ki) | ~21 |
Experimental Protocols
In Vitro PDE9A Enzyme Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound against PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
FAM-labeled cGMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
This compound
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant human PDE9A enzyme (final concentration ~0.5 nM) to all wells except the "no enzyme" control wells.
-
Add 10 µL of FAM-labeled cGMP substrate (final concentration ~5 nM) to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 10 mM EDTA).
-
Read the fluorescence polarization on a plate reader with appropriate filters for FAM.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Measurement of cGMP in Brain Tissue and CSF
This protocol outlines the quantification of cGMP levels in biological matrices using a competitive enzyme immunoassay (EIA).
Materials:
-
Brain tissue or CSF samples
-
0.1 M HCl
-
cGMP EIA Kit (commercially available)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation (Brain Tissue):
-
Homogenize frozen brain tissue in 10 volumes of 0.1 M HCl.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Collect the supernatant for cGMP measurement.
-
-
Sample Preparation (CSF):
-
CSF samples can typically be used directly after thawing. If necessary, centrifuge to remove any particulates.
-
-
cGMP Measurement (EIA):
-
Follow the manufacturer's instructions for the cGMP EIA kit.
-
Briefly, samples and standards are added to a microplate pre-coated with a goat anti-rabbit antibody.
-
A cGMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cGMP are then added.
-
The plate is incubated to allow for competitive binding.
-
After washing, a substrate for alkaline phosphatase is added, and the color development is measured spectrophotometrically.
-
The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.
-
In Vivo Two-Photon Microscopy of Dendritic Spines
This protocol describes the in vivo imaging of dendritic spines in the mouse motor cortex following administration of this compound, as adapted from Lai et al., 2018.
Materials:
-
Transgenic mice expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Cremophor, 90% saline)
-
Two-photon microscope with a Ti:sapphire laser
-
Surgical tools for craniotomy
-
Anesthesia
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy over the motor cortex.
-
Create a sealed cranial window by attaching a glass coverslip to the skull.
-
-
Drug Administration:
-
Administer this compound or vehicle via subcutaneous injection. Dosing regimens may vary depending on the experimental design (e.g., acute or chronic administration).
-
-
Two-Photon Imaging:
-
Place the anesthetized mouse under the two-photon microscope.
-
Use a long-working-distance water-immersion objective.
-
Tune the laser to the appropriate excitation wavelength for the fluorescent protein (e.g., ~920 nm for YFP).
-
Acquire z-stacks of images from the apical dendritic tufts of layer V pyramidal neurons.
-
Repeat imaging at different time points to assess changes in dendritic spine density and dynamics.
-
-
Image Analysis:
-
Use image analysis software to quantify dendritic spine density, formation, and elimination rates.
-
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway and the Action of this compound
References
An In-depth Technical Guide to the Neuronal Effects of (S)-PF-04449613
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (S)-PF-04449613 on neuronal function. The information presented is collated from key preclinical studies and is intended to serve as a detailed resource for researchers in neuroscience and drug development.
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The chemical name for the active stereoisomer studied in the literature is 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[1]. Its primary mechanism of action is the inhibition of PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which in turn modulates various downstream signaling pathways crucial for neuronal function, particularly synaptic plasticity.
Mechanism of Action: The NO/cGMP/PKG Signaling Pathway
This compound's effects on neuronal function are primarily mediated through the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. In neurons, the activation of NMDA receptors leads to an influx of calcium, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO. NO then activates soluble guanylyl cyclase (sGC), which synthesizes cGMP from GTP. PDE9A acts as a key negative regulator in this pathway by degrading cGMP. By inhibiting PDE9A, this compound leads to a sustained elevation of cGMP, which then activates PKG. PKG phosphorylates various downstream targets involved in synaptic plasticity, such as proteins that regulate gene expression and ion channel function. This ultimately leads to changes in synaptic strength and structure.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various neuronal parameters.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ for PDE9A | Human | 22 nM | [1] |
| Cerebral cGMP Elevation | Mouse | Dose-dependent (1-32 mg/kg, s.c.) |[1] |
Table 2: Effects of this compound on Dendritic Spine Dynamics in Mouse Primary Motor Cortex
| Treatment Duration | Dose (mg/kg, s.c.) | Spine Formation Rate (%/day) | Spine Elimination Rate (%/day) | Reference |
|---|---|---|---|---|
| 7 days | Vehicle | 10.1 ± 1.4 | 15.7 ± 1.4 | [1] |
| 3.2 | 11.0 ± 0.4 | 16.5 ± 0.7 | [1] | |
| 10 | 11.2 ± 1.7 | 18.4 ± 0.8* | ||
| 28 days | Vehicle | 11.2 ± 0.8 | 22.0 ± 1.2 | |
| 3.2 | 14.3 ± 1.6 | 22.8 ± 0.9 | ||
| 10 | 15.9 ± 2.0* | 28.1 ± 0.9** |
*p < 0.05, **p < 0.01 vs. vehicle
Table 3: Effects of Acute this compound Administration on Dendritic Calcium Transients in Mouse Primary Motor Cortex
| Condition | Dose (mg/kg, s.c.) | Parameter | Pre-treatment | Post-treatment | p-value | Reference |
|---|---|---|---|---|---|---|
| Resting | 10 | Frequency (events/min) | 1.98 ± 0.17 | 2.07 ± 0.20 | > 0.05 | |
| Duration (s) | 1.41 ± 0.07 | 2.14 ± 0.20 | < 0.001 | |||
| Amplitude (ΔF/F) | 2.27 ± 1.15 | 2.21 ± 0.19 | > 0.05 | |||
| Integrated Activity | 6.67 ± 0.60 | 10.24 ± 1.15 | = 0.017 | |||
| Running | 10 | Frequency (events/min) | 3.15 ± 0.36 | 4.66 ± 0.52 | = 0.014 | |
| Duration (s) | 2.31 ± 0.15 | 2.68 ± 0.52 | < 0.05 | |||
| Amplitude (ΔF/F) | 2.89 ± 0.16 | 3.05 ± 0.19 | > 0.05 |
| | | Integrated Activity | 22.21 ± 3.80 | 35.26 ± 4.87 | < 0.001 | |
Table 4: Effects of this compound on Motor Learning
| Treatment | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|
| Rotarod Training | 10 | Increased formation and survival of new spines |
| | 10 | Improved performance improvement after training | |
Experimental Protocols
Detailed methodologies for key experiments investigating the neuronal effects of this compound are provided below.
This protocol is based on the methods described by Lai et al. (2018).
-
Animal Models: Experiments were performed on adult transgenic mice expressing Yellow Fluorescent Protein (YFP-H line) or GCaMP6s in cortical layer V pyramidal neurons.
-
Surgical Procedure: A cranial window was implanted over the primary motor cortex to allow for chronic imaging of the same dendritic segments over time. A metal plate was attached to the skull for head fixation during imaging sessions.
-
In Vivo Imaging: A two-photon microscope with a Ti:sapphire laser was used for imaging. For YFP imaging, the excitation wavelength was set to 920 nm. For GCaMP6s imaging, the excitation wavelength was 920 nm. Images of apical tuft dendrites of layer V pyramidal neurons were acquired.
-
Drug Administration: this compound was dissolved in a vehicle of 5% DMSO, 5% Cremophor, and 90% saline. For acute experiments, the drug or vehicle was administered subcutaneously, and imaging was performed approximately 30 minutes later. For chronic experiments, the drug or vehicle was administered twice daily for the specified duration.
-
Data Analysis:
-
Dendritic Spine Dynamics: The rates of spine formation and elimination were calculated by comparing images of the same dendritic segments taken at different time points. Spines that appeared on a dendrite where none existed previously were classified as formed, and spines that disappeared were classified as eliminated.
-
Calcium Imaging: The frequency, duration, amplitude (as ΔF/F), and integrated activity of calcium transients in dendritic spines and shafts were analyzed using custom software.
-
This protocol is based on the methods described by Lai et al. (2018).
-
Apparatus: A standard accelerating rotarod apparatus was used.
-
Training Protocol: Mice were trained on the accelerating rotarod for 20 trials. The rotation speed of the rod gradually increased during each trial.
-
Drug Administration: Immediately after the training session on day 0, mice received a subcutaneous injection of this compound (10 mg/kg) or vehicle. On subsequent days, the injections were administered twice daily.
-
Data Acquisition: The latency to fall from the rotating rod was recorded for each trial. Dendritic spine imaging was performed before the start of training and at specified time points after training to assess learning-induced structural plasticity.
-
Data Analysis: The improvement in rotarod performance over the training period was calculated. The rates of formation and survival of new dendritic spines were analyzed and correlated with the behavioral data.
While a detailed step-by-step protocol is not provided in the primary literature for this compound, the general methodology involves the following steps, with the understanding that specific commercial kits (e.g., ELISA or RIA) are typically used for quantification.
-
Animal Treatment: Mice are administered this compound or vehicle at the desired doses and time points.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and brain tissue (e.g., cortex, hippocampus, striatum) and/or cerebrospinal fluid (CSF) are rapidly collected and frozen to prevent cGMP degradation.
-
Sample Preparation: Brain tissue is homogenized in an appropriate buffer, and proteins are precipitated. The supernatant containing cGMP is collected.
-
cGMP Quantification: The concentration of cGMP in the prepared samples is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Data Normalization: cGMP levels are typically normalized to the total protein concentration in the tissue homogenate.
Summary and Future Directions
This compound is a selective PDE9A inhibitor that effectively elevates cGMP levels in the brain. This leads to significant effects on neuronal structure and function, including the promotion of dendritic spine plasticity and enhancement of dendritic calcium signaling. These cellular and subcellular changes are associated with improved motor learning and memory in preclinical models. While ex vivo studies suggest that PDE9 inhibition facilitates long-term potentiation (LTP), further in vivo electrophysiology studies are needed to confirm these effects in the intact brain. The data presented in this guide underscore the potential of this compound as a tool for investigating the role of the cGMP signaling pathway in neuronal plasticity and as a potential therapeutic agent for cognitive disorders. Further research should focus on elucidating the precise downstream targets of the cGMP/PKG pathway that mediate the observed effects on neuronal function and on exploring the therapeutic window and long-term consequences of chronic PDE9A inhibition.
References
An In-depth Technical Guide to (S)-PF-04449613: A Selective PDE9A Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-PF-04449613, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrazolopyrimidinone class of compounds. Its chemical structure is characterized by a core pyrazolo[3,4-d]pyrimidin-4-one scaffold, substituted at various positions to achieve high affinity and selectivity for the PDE9A enzyme.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |
| Molecular Formula | C₂₁H₂₅N₅O₃ | [1][2] |
| Molecular Weight | 395.45 g/mol | [2][3] |
| CAS Number | 1236858-52-8 | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within cells. This elevation of intracellular cGMP levels enhances the signaling cascade mediated by protein kinase G (PKG), which is involved in various physiological processes, including synaptic plasticity, cardiovascular function, and metabolic regulation.
The primary signaling pathway modulated by this compound is the nitric oxide (NO)-cGMP-PKG pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, which then synthesizes cGMP. This compound acts downstream by preventing the breakdown of this cGMP.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activity in preclinical studies, suggesting its potential therapeutic application in a range of disorders.
Table 2: Summary of Biological Activities and In Vitro/In Vivo Data
| Activity | Model | Key Findings | Reference(s) |
| PDE9A Inhibition | In vitro enzyme assay | Potent inhibitor with an IC₅₀ of 22 nM. Shows over 1000-fold selectivity for PDE9A over most other non-PDE targets. | |
| Neuroplasticity | In vivo two-photon microscopy in mice | Increases synaptic calcium activity and promotes learning-dependent dendritic spine formation. | |
| Cardiovascular Effects | Langendorff perfused rat heart and in vivo rat models | Exerts a positive inotropic effect by enhancing sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity. | |
| Metabolic Effects | Mice with diet-induced obesity | Reduces body fat by stimulating mitochondrial activity in brown and white fat. |
These findings highlight the potential of this compound in the treatment of neurological disorders characterized by impaired synaptic plasticity (e.g., Alzheimer's disease), certain cardiovascular conditions, and metabolic syndromes.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthesis of similar pyrazolopyrimidinone-based PDE9 inhibitors involves a multi-step process. A representative synthetic scheme is outlined below, based on published methods for analogous compounds.
The synthesis typically involves the construction of the pyrazolopyrimidinone core, followed by sequential alkylation and coupling reactions to introduce the tetrahydropyran and the chiral (R)-1-(3-phenoxy-1-azetidinyl)ethyl side chains. Purification is generally achieved through column chromatography.
PDE9A Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of this compound against PDE9A is determined using an in vitro enzyme assay.
Principle: The assay measures the hydrolysis of cGMP by recombinant PDE9A in the presence of varying concentrations of the inhibitor. The amount of remaining cGMP or the product, GMP, is quantified.
Methodology:
-
Reagents: Recombinant human PDE9A, cGMP (substrate), this compound, assay buffer, and a detection system (e.g., fluorescence polarization, ELISA, or radiometric-based).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The inhibitor dilutions are incubated with PDE9A enzyme.
-
The reaction is initiated by the addition of cGMP.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is terminated, and the amount of product formed or substrate remaining is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Two-Photon Microscopy for Dendritic Spine Plasticity
This protocol is used to visualize and quantify the effects of this compound on dendritic spine dynamics in the living mouse brain.
Principle: Two-photon microscopy allows for deep-tissue imaging with reduced phototoxicity, enabling longitudinal studies of fluorescently labeled neurons.
Methodology:
-
Animal Model: Transgenic mice expressing a fluorescent protein (e.g., YFP or GFP) in a subset of neurons.
-
Surgical Procedure: A cranial window is created over the brain region of interest (e.g., motor cortex) to allow optical access.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., subcutaneously).
-
Imaging:
-
The mouse is anesthetized and placed under the two-photon microscope.
-
The same dendritic segments are repeatedly imaged over time (e.g., days to weeks).
-
Z-stacks of images are acquired to reconstruct the 3D structure of dendrites and spines.
-
-
Data Analysis: The rates of spine formation, elimination, and changes in spine morphology are quantified using image analysis software.
Langendorff Perfused Heart Model
This ex vivo model is used to assess the direct effects of this compound on cardiac function, independent of systemic influences.
Principle: The isolated heart is retrogradely perfused through the aorta with an oxygenated physiological solution, allowing for the measurement of contractile and electrical activity.
Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.
-
Perfusion: The heart is perfused with Krebs-Henseleit buffer at a constant pressure or flow.
-
Drug Administration: this compound is added to the perfusion buffer at various concentrations.
-
Data Acquisition: A pressure transducer-tipped catheter is inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), heart rate, and rates of contraction and relaxation (+/- dP/dt).
-
Data Analysis: Changes in cardiac parameters in response to the drug are compared to baseline and vehicle controls.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in rodents have shown that this compound is brain penetrant. Pharmacodynamic studies have demonstrated a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats and non-human primates following administration of PDE9A inhibitors.
Table 3: Summary of Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Species | Finding | Reference(s) |
| Brain Penetrance | Mouse | Compound is detected in the brain following systemic administration. | |
| CSF cGMP Levels | Rat, Non-human primate | Dose-dependent increase in CSF cGMP levels after administration of PDE9A inhibitors. |
Conclusion
This compound is a potent and selective PDE9A inhibitor with a well-defined mechanism of action that involves the potentiation of cGMP signaling. Preclinical studies have demonstrated its therapeutic potential in a variety of disease models, particularly in the fields of neuroscience and cardiology. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other PDE9A inhibitors. Further research is warranted to fully elucidate its clinical utility.
References
- 1. Video: Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation [jove.com]
- 2. Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-PF-04449613: A Selective PDE9A Inhibitor
(S)-PF-04449613 , with the CAS number 1236858-52-8 , is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, mechanism of action, and experimental data.
Chemical and Physical Properties
This compound, also referred to as 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a small molecule with the following characteristics[1][2]:
| Property | Value |
| CAS Number | 1236858-52-8 |
| Molecular Formula | C₂₁H₂₅N₅O₃ |
| Molecular Weight | 395.45 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (up to 10 mg/mL) |
| Purity | ≥98% (HPLC) |
| Storage | -20°C |
Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). PDE9A has the highest affinity for cGMP among all PDEs[1]. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in cells. This elevation of intracellular cGMP levels modulates the activity of downstream effectors, such as cGMP-dependent protein kinases (PKG), to influence various physiological processes[1][3].
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
In Vitro Pharmacology
This compound is a highly potent inhibitor of PDE9A with excellent selectivity over other PDE families.
| Parameter | Value | Reference |
| PDE9A IC₅₀ | 22 nM | |
| Selectivity | >1000-fold over most other PDEs |
The compound has been shown to have off-target activity at higher concentrations for the following:
-
Dopamine transporter (DAT): Ki = 110 nM
-
Sodium channel binding site 2: Ki = 470 nM
-
Cytochrome P450 2C19: IC₅₀ = 1600 nM
-
μ-opioid receptor: Ki = 3500 nM
In Vivo Pharmacology and Pharmacokinetics
Subcutaneous administration of this compound leads to a dose-dependent increase in cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents and non-human primates.
| Species | Dose Range (s.c.) | Effect | Reference |
| Rat | 1 - 32 mg/kg | Significant, dose-dependent increase in CSF cGMP | |
| Mouse | 1 - 10 mg/kg | Effective increase in brain cGMP levels | |
| Non-human Primate | 0.3 - 1.0 mg/kg | Time-dependent increase in CSF cGMP |
The elevation in cGMP levels peaks around 30-60 minutes after administration and returns to baseline after a few hours. The compound is brain penetrant, with a reported brain/plasma ratio of 0.8 in mice.
Key Experimental Findings and Protocols
This compound has been investigated in various preclinical models, demonstrating its potential in neuroscience and cardiovascular research.
Neuronal Plasticity and Motor Learning
Finding: Chronic administration of this compound (10 mg/kg) in mice has been shown to increase dendritic spine formation and elimination in the motor cortex. This was associated with improved performance in a rotarod motor learning task. The compound also increases calcium activity in dendrites and dendritic spines.
Experimental Workflow:
Caption: Workflow for studying synaptic plasticity.
Detailed Protocol: Rotarod Test
-
Apparatus: An accelerating rotarod for mice.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Mice are placed on the rotarod, which accelerates from a starting speed to a final speed over a set time (e.g., 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Typically, multiple trials are conducted per day with an inter-trial interval.
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered subcutaneously immediately after the initial training session and then twice daily for the duration of the study.
Detailed Protocol: Two-Photon Microscopy of Dendritic Spines
-
Animal Model: Transgenic mice expressing a fluorescent protein (e.g., GCaMP6) in specific neuron populations are often used.
-
Surgical Preparation: A thinned-skull cranial window is prepared over the brain region of interest (e.g., motor cortex) to allow for transcranial imaging.
-
Imaging:
-
A two-photon microscope is used to acquire high-resolution images of fluorescently labeled dendrites and spines.
-
Image stacks are taken at different time points (e.g., before and after drug administration and training) to track changes in spine dynamics.
-
The same dendritic segments are relocated in subsequent imaging sessions using vascular landmarks.
-
-
Analysis: Image analysis software is used to quantify the number, density, and turnover of dendritic spines.
Cardiac Function
Finding: this compound has demonstrated a positive inotropic effect in rats, both in vivo and in vitro. It enhances cardiac contractility by increasing the amplitude of sarcoplasmic reticulum (SR) Ca²⁺ transients and reducing SR Ca²⁺ leak.
Experimental Data:
| Parameter | Effect of PF-04449613 | Concentration/Dose | Reference |
| Left Ventricular Developed Pressure (in vitro) | Increased (concentration-dependent) | 0.001 - 1 µmol/L | |
| Stroke Work, Cardiac Output, Ejection Fraction (in vivo) | Increased | 5.5 mg/kg (i.p.) | |
| SR Ca²⁺ Transient Amplitude | Increased | 5 µmol/L | |
| SR Ca²⁺ Leak Rate | Decreased | 5 µmol/L |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of a substituted pyrazole precursor. The specific chiral side chain is then introduced through standard organic chemistry techniques.
Conclusion
This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in various physiological and pathological processes. Its high potency and selectivity for PDE9A make it a precise pharmacological agent for studying the consequences of elevated cGMP levels in the central nervous system and the cardiovascular system. Further research may elucidate its full therapeutic potential.
References
(S)-PF-04449613: A Technical Overview of its Discovery and Development
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, emerged from research programs focused on modulating cGMP levels in the brain for the potential treatment of cognitive disorders, such as Alzheimer's disease.[1] The rationale behind its development lies in the hypothesis that elevating cGMP, a key second messenger in neuronal signaling, can enhance synaptic plasticity and improve cognitive function.[1]
Discovery and Synthesis
The discovery of this compound was part of a broader effort to identify potent and selective inhibitors of PDE9A. While the specific, step-by-step synthesis protocol for this compound is not publicly detailed, the synthesis of structurally related pyrazolopyrimidinone derivatives typically involves a multi-step process. This generally includes the construction of the core pyrazolopyrimidinone scaffold followed by the introduction of the side chains at the 1 and 6 positions. The synthesis of similar compounds often utilizes techniques like the Gould-Jacobs reaction for the formation of the pyrimidine ring and subsequent functionalization through nucleophilic substitution and coupling reactions.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP, thereby terminating its signaling cascade. By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP. This elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets involved in synaptic plasticity, including those in the NMDA-NO-cGMP pathway.[1] This pathway is critically involved in learning and memory processes.[1]
Preclinical Pharmacology
In Vitro Potency and Selectivity
In Vivo Efficacy in Animal Models
Preclinical studies in rodent models have demonstrated the potential of this compound in modulating neuronal structure and function.
Table 1: Summary of In Vivo Effects of this compound in Mice
| Parameter | Model/Condition | Dose | Route of Administration | Outcome | Reference |
| cGMP Levels | Wild-type mice | 1 - 32 mg/kg | Subcutaneous | Dose-dependent increase in cerebral cGMP levels | |
| Dendritic Spine Formation | Mouse primary motor cortex | 10 mg/kg | Subcutaneous (twice daily) | Increased spine formation and elimination over 1 day | |
| Motor Learning | Rotarod motor training | 10 mg/kg | Subcutaneous (twice daily) | Increased formation and survival of new spines; improved performance | |
| Cardiac Function | Rat model | 5.5 mg/kg | Intraperitoneal | Increased stroke work, cardiac output, and ejection fraction |
These studies indicate that this compound can cross the blood-brain barrier, engage its target, and elicit measurable biological effects related to synaptic plasticity and cognitive function.
Pharmacokinetics
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not extensively published. However, in vivo studies have provided some insights into its pharmacokinetic profile. Following subcutaneous administration in mice, this compound leads to a dose-dependent increase in cerebral cGMP levels, with peak effects observed around 30-60 minutes post-administration. This suggests good absorption and brain penetration. The development of CNS-targeted drugs often involves optimizing physicochemical properties to ensure adequate blood-brain barrier permeability.
Clinical Development
Information regarding the clinical development of this compound is limited in the public domain. A closely related PDE9A inhibitor, PF-04447943, was evaluated in clinical trials for Alzheimer's disease but was found to be ineffective. It is important to note that the clinical efficacy and safety of this compound in humans have not been reported in publicly available literature.
Experimental Protocols
PDE9A Inhibition Assay (General Protocol)
The inhibitory activity of compounds against PDE9A is typically assessed using an in vitro enzymatic assay. A common method involves the use of a fluorescence polarization (FP) assay.
Methodology:
-
Recombinant human PDE9A enzyme is incubated with a fluorescently labeled cGMP substrate in an assay buffer.
-
The test compound, this compound, is added at various concentrations.
-
The reaction is allowed to proceed for a defined period, during which PDE9A hydrolyzes the fluorescent cGMP to fluorescent GMP.
-
A binding agent that specifically binds to the monophosphate product is added.
-
The fluorescence polarization of the solution is measured. A high polarization signal indicates significant hydrolysis (low inhibition), while a low signal indicates inhibition of PDE9A activity.
-
The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from the dose-response curve.
In Vivo Microdialysis for cGMP Measurement (General Protocol)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules, including cGMP, in the extracellular fluid of the brain of a living animal.
Methodology:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or hippocampus).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Small molecules in the extracellular fluid, including cGMP, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
This compound is administered to the animal (e.g., via subcutaneous injection).
-
Dialysate samples are collected at regular intervals before and after drug administration.
-
The concentration of cGMP in the dialysate samples is quantified using a sensitive analytical method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Conclusion
This compound is a potent and selective PDE9A inhibitor that has demonstrated efficacy in preclinical models of cognitive function and cardiac performance. Its mechanism of action, centered on the elevation of cGMP signaling, holds therapeutic promise for a range of disorders. While the clinical development of this specific compound remains to be fully elucidated, the research surrounding this compound and other PDE9A inhibitors continues to provide valuable insights into the role of the cGMP pathway in health and disease. Further research, including detailed pharmacokinetic and clinical studies, will be necessary to fully understand the therapeutic potential of this compound.
References
(S)-PF-04449613: An In-depth Technical Guide on its In Vivo Effects on Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the brain.[1] The inhibition of PDE9A leads to an elevation of intracellular cGMP levels, a key second messenger implicated in synaptic plasticity and neuronal function.[1] This mechanism has positioned PDE9A inhibitors as a promising therapeutic strategy for cognitive enhancement and the treatment of neurodegenerative disorders. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound on learning and memory, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: The cGMP Signaling Pathway
The cognitive-enhancing effects of this compound are believed to be mediated through the potentiation of the nitric oxide (NO)-cGMP signaling cascade. This pathway is crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent activation of downstream effectors such as cGMP-dependent protein kinases (PKG). This cascade ultimately influences synaptic protein phosphorylation and gene expression, facilitating synaptic plasticity.[1]
In Vivo Efficacy on Motor Learning and Synaptic Plasticity
The primary in vivo data for this compound comes from a study investigating its effects on motor skill learning and structural synaptic plasticity in mice.
Quantitative Data
Table 1: Effect of this compound on Rotarod Performance
| Treatment Group | Dose (mg/kg) | Performance Improvement (%) |
| Vehicle | - | ~25 |
| This compound | 10 | ~50 |
| p < 0.05 compared to vehicle |
Table 2: Effect of Chronic this compound Treatment on Dendritic Spine Dynamics
| Treatment Duration | Dose (mg/kg) | Spine Formation Rate (%) | Spine Elimination Rate (%) |
| 7 Days | |||
| Vehicle | - | ~10 | ~15 |
| This compound | 3.2 | ~11 | ~16 |
| This compound | 10 | ~11 | ~20 |
| 28 Days | |||
| Vehicle | - | ~11 | ~22 |
| This compound | 3.2 | ~14 | ~23 |
| This compound | 10 | ~16 | ~28** |
| *p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Effect of this compound on Dendritic Calcium Activity [1]
| Condition | Parameter | Vehicle | This compound (10 mg/kg) |
| Resting | |||
| Amplitude | No significant change | Increased | |
| Frequency | No significant change | No significant change | |
| Duration | No significant change | Increased | |
| Integrated Activity | No significant change | Increased | |
| Running | |||
| Amplitude | Decreased | Increased | |
| Frequency | Decreased | Increased | |
| Duration | Decreased | Increased | |
| Integrated Activity | Decreased | Increased |
Experimental Protocol: Accelerated Rotarod Task
This protocol is designed to assess motor coordination and learning in rodents.
-
Apparatus: An accelerating rotarod machine is used, which gradually increases its rotational speed.
-
Animals: C57BL/6 mice are typically used.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Training Protocol:
-
Mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.
-
The latency to fall off the rod is recorded for each trial.
-
Mice receive multiple trials per day over several consecutive days.
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) immediately after the first training session and then twice daily for the duration of the experiment.[1]
-
Data Analysis: The improvement in performance is calculated as the percentage increase in the latency to fall from the first day of training to the last.
Potential Effects on Other Learning and Memory Domains: A Data Gap
While the data on motor learning is promising, there is a notable absence of published in vivo studies investigating the effects of this compound on other domains of learning and memory, such as spatial memory and recognition memory. However, studies on a structurally similar PDE9A inhibitor, PF-04447943, have shown cognitive-enhancing effects in various rodent models.
Table 4: Reported Cognitive Effects of the PDE9A Inhibitor PF-04447943 (for contextual purposes)
| Behavioral Assay | Animal Model | Effect of PF-04447943 |
| Y-Maze Spontaneous Alternation | Mouse | Improved spatial recognition memory |
| Social Recognition | Mouse | Improved social recognition memory |
| Novel Object Recognition | Rat | Improved recognition memory (scopolamine-induced deficit) |
It is important to emphasize that these results are for a different compound and should be interpreted with caution when considering the potential effects of this compound. Further research is required to determine if this compound demonstrates similar efficacy in these cognitive paradigms.
Standard Experimental Protocols for Further Investigation
To address the current data gap, the following standard behavioral assays are recommended for future in vivo studies of this compound.
Morris Water Maze (Spatial Learning and Memory)
This task assesses hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Key measures include the latency to find the platform and the time spent in the target quadrant during a probe trial where the platform is removed.
Novel Object Recognition (Recognition Memory)
This task evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus. During the familiarization phase, rodents explore two identical objects. In the test phase, one of the objects is replaced with a novel one. The discrimination index, which is the proportion of time spent exploring the novel object compared to the familiar one, is used to assess memory.
Conclusion and Future Directions
The available in vivo data for this compound demonstrates its potential to enhance motor learning and promote synaptic plasticity, likely through the elevation of cGMP signaling. The quantitative data from the rotarod task provides a solid foundation for its pro-cognitive effects. However, a significant gap in the literature exists regarding its efficacy in other key learning and memory domains. Future research should prioritize the evaluation of this compound in well-established behavioral paradigms such as the Morris water maze and novel object recognition to provide a more comprehensive understanding of its cognitive-enhancing profile. Such studies will be crucial for guiding its further development as a potential therapeutic agent for cognitive disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (S)-PF-04449613
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that primarily hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, a key secondary messenger involved in various physiological processes. In vivo studies have demonstrated its potential in neuroscience, particularly in enhancing synaptic plasticity and motor learning, as well as in cardiology, where it has shown positive inotropic effects. These application notes provide detailed experimental protocols for in vivo studies in rodents to investigate the effects of this compound on motor learning and cardiovascular function.
Mechanism of Action
This compound operates by selectively inhibiting the PDE9 enzyme. This inhibition leads to an accumulation of cGMP in cells. In the central nervous system, elevated cGMP is associated with the modulation of neuronal signaling pathways, leading to enhanced synaptic plasticity, which is a fundamental mechanism for learning and memory. In cardiac tissue, increased cGMP can influence calcium handling and myofilament sensitivity, resulting in improved contractility.
Application Notes and Protocols for (S)-PF-04449613 in Mouse Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling pathways.[1] In the central nervous system, PDE9A is expressed in brain regions associated with cognitive function, such as the hippocampus and cortex.[2] By inhibiting PDE9A, this compound elevates cGMP levels, which can enhance synaptic plasticity and improve cognitive function.[1][3] Preclinical studies in rodent models have demonstrated the potential of PDE9A inhibitors to improve memory and learning, suggesting their therapeutic potential for cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease.[2]
These application notes provide detailed information on the dosage, administration, and experimental protocols for utilizing this compound in mouse cognitive studies.
Mechanism of Action: cGMP Signaling Pathway
This compound enhances cognitive function by modulating the nitric oxide (NO)/cGMP signaling pathway. The inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic plasticity, such as proteins that regulate neurotransmitter release and receptor function. This cascade of events is believed to underlie the improvements in learning and memory observed with this compound treatment.
Data Presentation: Dosage and Administration
The following tables summarize the dosages of this compound and a related PDE9A inhibitor, PF-04447943, used in mouse cognitive and behavioral studies.
Table 1: this compound Dosage Information
| Compound | Dosage | Administration Route | Vehicle | Cognitive/Behavioral Assay | Reference |
| This compound | 3.2 mg/kg | Subcutaneous (s.c.) | 5% DMSO/5% Cremophor/90% Injection Saline | Dendritic Spine Dynamics | |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | 5% DMSO/5% Cremophor/90% Injection Saline | Accelerated Rotarod, Dendritic Spine Dynamics |
Table 2: Related PDE9A Inhibitor (PF-04447943) Dosage Information
| Compound | Dosage | Administration Route | Cognitive Assay | Reference |
| PF-04447943 | 1 - 3 mg/kg | Oral (p.o.) | Y-Maze, Social Recognition |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Accelerated Rotarod Test for Motor Learning
This test assesses motor coordination and learning.
Materials:
-
Accelerating Rotarod apparatus
-
This compound
-
Vehicle solution (5% DMSO, 5% Cremophor, 90% Injection Saline)
-
Syringes and needles for subcutaneous injection
-
Animal scale
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Training (Day 0):
-
Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 rpm).
-
Begin the trial with an accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or grips the rod and rotates with it for two consecutive revolutions.
-
Perform 20 training trials with a short inter-trial interval.
-
-
Drug Administration (Day 0): Immediately after the final training trial, administer this compound (10 mg/kg, s.c.) or vehicle.
-
Daily Treatment and Testing (Day 1-7):
-
Administer the drug or vehicle twice daily (e.g., at 9:00 a.m. and 6:00 p.m.).
-
Conduct rotarod testing sessions on subsequent days to assess performance improvement.
-
-
Data Analysis: The primary measure is the latency to fall from the rotating rod. An increase in the latency to fall over the testing days indicates improved motor learning and coordination.
Y-Maze Test for Spatial Working Memory
This test assesses short-term spatial working memory based on the natural tendency of mice to explore novel environments.
Materials:
-
Y-maze apparatus with three identical arms
-
Video tracking software (optional, but recommended)
-
This compound and vehicle
-
Syringes and needles
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before testing.
-
Drug Administration: Administer this compound or vehicle at the desired pre-treatment time (e.g., 30-60 minutes before the test).
-
Test:
-
Place the mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period, typically 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when the hind paws of the mouse are completely within the arm.
-
-
Data Analysis:
-
An alternation is defined as entries into three different arms on consecutive choices.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An increase in the percentage of alternation indicates improved spatial working memory.
-
Novel Object Recognition (NOR) Test for Recognition Memory
This test evaluates the ability of a mouse to recognize a familiar object versus a novel one.
Materials:
-
Open field arena
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mouse.
-
Video tracking software
-
This compound and vehicle
-
Syringes and needles
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open field arena and allow it to explore for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from the two objects, and allow it to explore for 10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented toward it.
-
-
Testing (Day 2):
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object. The position of the familiar object should be counterbalanced across animals.
-
Allow the mouse to explore for 10 minutes and record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory, as mice with intact memory will spend more time exploring the novel object.
-
References
Application Notes and Protocols for Subcutaneous Administration of (S)-PF-04449613
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes, including neuronal signaling. Inhibition of PDE9 by this compound leads to an elevation of cGMP levels, thereby modulating the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. This modulation has shown potential in preclinical models for improving synaptic plasticity and cognitive function. These application notes provide a detailed guide for the subcutaneous administration of this compound in a research setting, based on available preclinical data.
Data Presentation
Pharmacodynamic and Dosing Information for this compound in Mice
| Parameter | Value | Reference |
| Mechanism of Action | Selective inhibitor of phosphodiesterase 9 (PDE9) | [1][2] |
| Target Pathway | Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG) | [1] |
| Vehicle for Injection | 5% DMSO / 5% Cremophor / 90% Injection Saline | [2] |
| Effective Dose Range | 1 mg/kg to 32 mg/kg | [2] |
| Reported Effective Dose | 10 mg/kg for significant increase in spine Ca2+ activities | |
| Pharmacodynamic Effect | Dose-dependent increase in cerebral cGMP levels | |
| Time to Peak Effect | 30-60 minutes post-subcutaneous administration | |
| Dosing Frequency (in cited studies) | Twice daily |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a vehicle suitable for subcutaneous injection in mice. Adjustments to the final concentration can be made by varying the amount of this compound, while maintaining the vehicle component ratios.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor® EL (or equivalent polyoxyethylated castor oil)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, conical microcentrifuge tubes or vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by combining the components in the following ratio: 5% DMSO, 5% Cremophor, and 90% saline.
-
For example, to prepare 1 mL of vehicle, add 50 µL of DMSO and 50 µL of Cremophor to 900 µL of sterile saline.
-
Vortex the mixture thoroughly for at least 1-2 minutes to ensure a homogenous solution. The solution may appear slightly opalescent.
-
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
To the powder, add the DMSO component of the vehicle first (e.g., for a final volume of 1 mL, add 50 µL of DMSO).
-
Vortex thoroughly to dissolve the compound in DMSO. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Add the Cremophor component (e.g., 50 µL) and vortex again to mix.
-
Finally, add the saline component (e.g., 900 µL) to the mixture.
-
Vortex the final solution extensively to ensure the drug is fully dissolved and the solution is homogenous. The final solution should be clear. If precipitation occurs, further optimization of the formulation may be necessary.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Protocol 2: Subcutaneous Administration in Mice
This protocol outlines the procedure for subcutaneous injection of this compound in mice. All procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared dosing solution of this compound
-
Sterile syringes (e.g., 1 mL tuberculin syringes)
-
Sterile needles (e.g., 27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg).
-
The injection volume is typically 5-10 mL/kg. For a 25g mouse receiving a 10 mg/kg dose from a 1 mg/mL solution, the injection volume would be 250 µL.
-
-
Restraint:
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be achieved by scruffing the mouse, where the loose skin over the neck and shoulders is gently but firmly grasped. This immobilizes the head and forelimbs.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).
-
-
Injection Technique:
-
With the mouse restrained, use your thumb and forefinger to create a "tent" of skin at the injection site.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 15-20 degrees) parallel to the spine.
-
Gently aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle.
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.
-
After the full volume has been administered, withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or leakage from the injection site.
-
Observe the animal periodically according to the experimental protocol.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action via PDE9 inhibition.
Experimental Workflow for Subcutaneous Administration
Caption: Workflow for subcutaneous administration of this compound.
Disclaimer: This document is intended for research purposes only and is not a substitute for professional veterinary or medical advice. All animal experiments should be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The formulation and administration protocols provided are based on published preclinical data and may require optimization for specific experimental conditions.
References
Preparation of (S)-PF-04449613 in a 5% DMSO/5% Cremophor/90% Saline Vehicle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a 5% Dimethyl Sulfoxide (DMSO)/5% Cremophor® EL/90% Saline vehicle for the investigational compound (S)-PF-04449613. This vehicle is suitable for in vivo studies and is designed to solubilize and stabilize the compound for administration.
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1] For preclinical research, a reliable and consistent vehicle is crucial for accurate and reproducible results. The formulation described herein has been previously cited for use in studies involving PF-04449613.[2]
Materials and Reagents
| Material/Reagent | Grade | Notes |
| This compound | ≥98% Purity | Store at -20°C.[1] |
| Dimethyl Sulfoxide (DMSO) | USP, Ph.Eur. Grade | Use a high-purity, sterile-filtered grade.[3] |
| Cremophor® EL (Kolliphor® EL) | Ph.Eur. Grade | A non-ionic surfactant for solubilization. |
| Saline | 0.9% Sodium Chloride, Sterile | For injection. |
| Sterile, pyrogen-free containers | - | Glass vials are recommended. |
| Sterile syringes and needles | - | For accurate liquid handling. |
| Vortex mixer | - | For thorough mixing. |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing the vehicle and incorporating this compound.
1. Preparation of the 5% DMSO/5% Cremophor EL Stock Solution:
-
In a sterile container, combine equal volumes of DMSO and Cremophor EL. For example, to prepare 1 mL of the stock solution, mix 0.5 mL of DMSO and 0.5 mL of Cremophor EL.
-
Vortex the mixture thoroughly until a homogenous solution is obtained. This mixture can be prepared in larger batches and stored at room temperature if sealed properly.
2. Dissolving this compound in the DMSO/Cremophor EL Stock:
-
Weigh the required amount of this compound. The compound is soluble up to 100 mM in DMSO.
-
Add the appropriate volume of the 1:1 DMSO/Cremophor EL stock solution to the powdered this compound.
-
Vortex or sonicate the mixture until the compound is completely dissolved. A clear solution should be formed.
3. Final Formulation with Saline:
-
Slowly add the sterile 0.9% saline to the drug-containing DMSO/Cremophor EL solution while gently vortexing. The saline should be added dropwise to prevent precipitation of the compound.
-
The final ratio should be 1 part of the drug-containing DMSO/Cremophor EL solution to 9 parts of saline. This will result in a final vehicle concentration of 5% DMSO, 5% Cremophor EL, and 90% saline.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The final formulation should be a clear, homogenous solution.
Example Calculation for a 1 mg/mL Final Concentration of this compound:
-
Molecular Weight of this compound: 395.45 g/mol
-
To prepare 10 mL of a 1 mg/mL solution:
-
Weigh out 10 mg of this compound.
-
Prepare a 1:1 DMSO/Cremophor EL stock solution.
-
Dissolve the 10 mg of this compound in 1 mL of the DMSO/Cremophor EL stock solution.
-
Slowly add 9 mL of sterile 0.9% saline to the drug solution while vortexing.
-
Quantitative Data Summary
| Component | Percentage by Volume | Volume for 10 mL Final Formulation |
| DMSO | 5% | 0.5 mL |
| Cremophor® EL | 5% | 0.5 mL |
| 0.9% Saline | 90% | 9.0 mL |
| Total Volume | 100% | 10.0 mL |
Experimental Workflow Diagram
Caption: Workflow for preparing this compound in a 5% DMSO/5% Cremophor/90% saline vehicle.
Signaling Pathway of this compound
This compound is an inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels. This elevation in cGMP can modulate various downstream signaling pathways involved in neuronal function and plasticity.
Caption: Inhibition of PDE9 by this compound leads to increased cGMP levels.
References
(S)-PF-04449613 solubility in DMSO and other solvents
Application Note and Protocols for (S)-PF-04449613
Topic: Solubility and Handling of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2][3][4] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which is a critical second messenger in the nitric oxide (NO)/cGMP/Protein Kinase G (PKG) signaling pathway.[1] This pathway is integral to various physiological processes, including synaptic plasticity, learning, and memory. Given its therapeutic potential, accurate and reproducible experimental results depend on the correct preparation of this compound solutions. This document provides detailed information on the solubility of this compound and protocols for its dissolution and storage.
Physicochemical and Solubility Data
This compound is a solid powder. Proper handling and solubilization are crucial for its use in both in vitro and in vivo studies.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 100 mM | 100 mg/mL | Sonication may be required. Use newly opened, anhydrous DMSO as it is hygroscopic. |
| Aqueous Buffers | Poorly soluble | Poorly soluble | Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended. |
| Ethanol | Data not available | Data not available | Empirical testing is recommended. |
| Methanol | Data not available | Data not available | Empirical testing is recommended. |
| In Vivo Vehicle | Not applicable | Not applicable | A common vehicle is a ternary mixture of 5% DMSO, 5% Cremophor, and 90% Injection Saline. |
Molecular Weight: 395.45 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Workflow Diagram:
References
Application Notes and Protocols: (S)-PF-04449613 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-PF-04449613, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in the context of Alzheimer's disease (AD) research. While direct studies of this compound in established AD animal models are limited in publicly available literature, this document outlines its mechanism of action, summarizes key preclinical findings in relevant models, and provides detailed protocols for its application in AD-related research based on its known properties and established experimental paradigms.
Introduction to this compound
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound elevates cGMP levels in the brain. This mechanism is of significant interest in Alzheimer's disease research because the nitric oxide (NO)-cGMP signaling pathway is crucial for synaptic plasticity, learning, and memory, and is known to be impaired in AD.[2] Preclinical studies have demonstrated that elevating cGMP levels through PDE9A inhibition can enhance cognitive function and promote synaptic health in rodents.[1][3]
Mechanism of Action
This compound acts by competitively binding to the catalytic site of the PDE9A enzyme, preventing the breakdown of cGMP to 5'-GMP. The resulting increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic plasticity and neuronal function.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related compound PF-04447943.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity vs. other PDEs | Reference |
| This compound | PDE9A | IC50 = 22 nM | >1000-fold vs. most other PDEs | [4] |
| PF-04447943 | Human PDE9A | Ki = 2.8 nM | Highly selective vs. PDEs 1-8, 10, 11 | |
| Rhesus PDE9A | Ki = 4.5 nM | |||
| Rat PDE9A | Ki = 18 nM |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Model | Dose | Route | Effect | Reference |
| Cerebral cGMP levels | Wild-type mice | 1 - 32 mg/kg | Subcutaneous | Dose-dependent increase | |
| Dendritic Spine Formation (Motor Cortex) | Wild-type mice | 10 mg/kg (twice daily for 1 day) | Subcutaneous | Significant increase | |
| Dendritic Spine Elimination (Motor Cortex) | Wild-type mice | 10 mg/kg (twice daily for 1 day) | Subcutaneous | Significant increase | |
| Rotarod Performance | Wild-type mice | 10 mg/kg (for 1-7 days) | Subcutaneous | Significant improvement |
Experimental Protocols
In Vitro Application: Assessment of Neuroprotection in Primary Neuronal Cultures
This protocol describes a proposed method to evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in primary cortical neurons.
Materials:
-
This compound
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Oligomeric Aβ₁₋₄₂
-
MTT or LDH assay kit
-
Poly-D-lysine coated plates
Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.
-
Treatment: After 7-10 days in vitro, pre-treat neurons with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Aβ Exposure: Add oligomeric Aβ₁₋₄₂ (e.g., 5 µM) to the culture medium and incubate for 24 hours.
-
Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
In Vivo Application: Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
This proposed protocol outlines the use of this compound in the Tg2576 mouse model of Alzheimer's disease to assess its effects on cognitive deficits using the Morris Water Maze.
Animal Model:
-
Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent cognitive decline and amyloid plaques. Age-matched wild-type littermates should be used as controls.
Drug Formulation and Administration:
-
Formulation: Dissolve this compound in a vehicle such as 5% DMSO / 5% Cremophor / 90% Saline.
-
Dosing: Based on preclinical studies, a dose range of 1-10 mg/kg administered subcutaneously or orally can be explored.
-
Dosing Regimen: Administer the compound daily for a period of 2-4 weeks prior to and during behavioral testing.
Morris Water Maze Protocol:
-
Acclimation: Handle mice for several days before the start of the experiment.
-
Visible Platform Training (1-2 days): Place a visible platform in the pool and allow mice to learn to escape onto it. This assesses for any visual or motor impairments.
-
Hidden Platform Training (5-7 days): Submerge the platform and place it in a fixed location. Record the latency to find the platform and the path length over multiple trials per day.
-
Probe Trial (Day after last training day): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Data Analysis:
-
Compare the escape latency and path length during hidden platform training between treated and untreated Tg2576 mice and wild-type controls.
-
Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.
Concluding Remarks
This compound represents a promising therapeutic candidate for neurodegenerative disorders like Alzheimer's disease due to its targeted mechanism of enhancing cGMP signaling. The provided protocols offer a framework for researchers to investigate its potential neuroprotective and cognitive-enhancing effects in relevant preclinical models. Further studies are warranted to fully elucidate its efficacy and mechanism of action in the context of AD pathology.
References
- 1. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-PF-04449613 off-target effects and selectivity profile
Welcome to the technical support center for (S)-PF-04449613, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, including its selectivity profile, potential off-target effects, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in cells. This enhances signaling through the nitric oxide/cGMP/protein kinase G (NO/cGMP/PKG) pathway, which is involved in various physiological processes, including synaptic plasticity and cardiovascular function.[1]
Q2: What is the selectivity profile of this compound against other phosphodiesterases?
Q3: What are the known off-target effects of this compound?
While highly selective, this compound has been shown to interact with a few other targets at higher concentrations. It is important to consider these potential off-target effects when designing and interpreting experiments.
Data Presentation: Selectivity and Off-Target Profile
Table 1: On-Target Potency and Known Off-Target Interactions of this compound
| Target | Activity | Value | Notes |
| PDE9A | IC50 | 22 nM | Primary Target |
| Dopamine Transporter (DAT) | Ki | 110 nM | Potential for interaction at higher concentrations. |
| Sodium Channel (Site 2) | Ki | 470 nM | |
| Cytochrome P450 2C19 | IC50 | 1600 nM | Potential for drug metabolism interactions. |
| µ-opioid receptor | Ki | 3500 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data compiled from publicly available sources.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I am observing precipitation of this compound after adding it to my cell culture medium. What should I do?
-
Answer:
-
Check Stock Solution: Ensure your stock solution, typically in DMSO, is fully dissolved. Gentle warming or brief sonication may help.
-
Optimize Dilution: When diluting the stock into your aqueous cell culture medium, do so by adding the stock to the medium with vigorous vortexing or mixing to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C.
-
Determine Solubility Limit: Perform a solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., presence of serum).
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent.
-
Issue 2: Variability in Experimental Results (e.g., IC50 values)
-
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Answer:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments, as this can affect the inhibitor-to-cell ratio.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Assay Incubation Time: Use a consistent incubation time for the compound treatment.
-
ATP Concentration (for kinase assays): If you are investigating off-target effects on kinases, be aware that IC50 values for ATP-competitive inhibitors are sensitive to the ATP concentration in the assay.
-
Issue 3: Unexpected Cellular Effects
-
Question: I am observing cellular effects that are not consistent with PDE9A inhibition. What should I consider?
-
Answer:
-
Off-Target Effects: At higher concentrations, the off-target activities listed in Table 1 could become relevant. Consider if the observed phenotype could be related to inhibition of the dopamine transporter, sodium channels, or other unforeseen targets.
-
Use a Structurally Different PDE9 Inhibitor: To confirm that the observed effect is due to PDE9A inhibition, consider using a structurally unrelated PDE9A inhibitor as a control.
-
Rescue Experiment: If possible, perform a rescue experiment by adding cGMP downstream of PDE9A to see if it reverses the effect of the inhibitor.
-
Cytotoxicity: Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay. Ensure you are working at non-toxic concentrations for your functional assays.
-
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Competitive)
This protocol provides a general framework for determining the IC50 of this compound against PDE9A.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
Prepare a solution of recombinant human PDE9A enzyme in assay buffer.
-
Prepare a solution of the cGMP substrate (e.g., [³H]-cGMP) in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the diluted inhibitor or vehicle control.
-
Add the PDE9A enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
Quantify the amount of hydrolyzed cGMP. For a radiometric assay, this can be done by separating the product from the substrate using anion-exchange resin and measuring radioactivity with a scintillation counter. For other assay formats (e.g., fluorescence-based), follow the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound engages with its target, PDE9A, in a cellular context.
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for PDE9A.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Normalize the band intensity of each heated sample to the unheated control for both the vehicle and inhibitor-treated groups.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: NO/cGMP/PKG signaling pathway and the inhibitory action of this compound on PDE9A.
Caption: A generalized workflow for kinase inhibitor selectivity profiling using a radiometric assay.
References
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
Technical Support Center: Investigating the Interaction of (S)-PF-04449613 with Cytochrome P450 2C19
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the interaction between (S)-PF-04449613 and CYP2C19?
A1: Investigating the interaction of any new chemical entity with major drug-metabolizing enzymes like CYP2C19 is a critical step in preclinical drug development. CYP2C19 is responsible for the metabolism of a significant number of clinically used drugs.[1][2] Furthermore, the gene for CYP2C19 is polymorphic, leading to variations in enzyme activity across the population.[1][3] Understanding if this compound is a substrate, inhibitor, or inducer of CYP2C19 is essential for predicting potential drug-drug interactions, ensuring patient safety, and defining appropriate dosing regimens.
Q2: How can I determine if this compound is a substrate of CYP2C19?
A2: To determine if this compound is metabolized by CYP2C19, you can perform an in vitro metabolic stability assay using human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes. The disappearance of the parent compound over time in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system indicates metabolism. To confirm the specific contribution of CYP2C19, you can use specific chemical inhibitors of CYP2C19 or antibodies against the enzyme in HLMs, or observe metabolism directly with the recombinant enzyme.
Q3: What experimental approach should I use to test if this compound inhibits CYP2C19 activity?
A3: An in vitro CYP2C19 inhibition assay is the standard approach. This involves incubating human liver microsomes or recombinant CYP2C19 with a known CYP2C19 probe substrate and varying concentrations of this compound. The inhibition of the formation of the substrate's metabolite is measured to determine the inhibitory potential of this compound, typically by calculating an IC50 value.
Q4: Which probe substrate is recommended for a CYP2C19 inhibition assay?
A4: (S)-mephenytoin is a commonly used and recommended probe substrate for CYP2C19 due to its high selectivity and sensitivity.[1] Other substrates like (R)- or (S)-omeprazole can also be used. The choice of substrate can influence the inhibition profile, so consistency is key for comparative studies.
Q5: How do I interpret the results of my CYP2C19 inhibition assay?
A5: The primary result is the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP2C19 activity. A lower IC50 value indicates a more potent inhibitor. If significant inhibition is observed, further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate wells | - Inconsistent pipetting- Poor solubility of this compound- Instability of the compound or metabolites | - Ensure proper mixing and use calibrated pipettes.- Check the solubility of this compound in the incubation buffer and use a suitable co-solvent if necessary.- Assess the stability of the analyte in the experimental matrix. |
| No metabolism of the probe substrate observed | - Inactive enzyme- Missing co-factors (e.g., NADPH)- Incorrect incubation conditions | - Use a positive control inhibitor to confirm enzyme activity.- Ensure the NADPH regenerating system is properly prepared and active.- Verify incubation time, temperature, and pH. |
| This compound appears to be a very potent inhibitor (low IC50) | - Non-specific binding to microsomes- The compound may be a time-dependent inhibitor | - Evaluate non-specific binding and adjust calculations accordingly.- Conduct a time-dependent inhibition assay to assess for mechanism-based inhibition. |
Experimental Protocols
Protocol 1: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP2C19 probe substrate (e.g., (S)-mephenytoin).
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-0.5 mg/mL), and varying concentrations of this compound.
-
Include a positive control (a known CYP2C19 inhibitor like fluvoxamine) and a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2C19 probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Termination and Sample Processing:
-
After a specified incubation time (e.g., 15-60 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite of the probe substrate using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Inhibition of CYP2C19
| Compound | Probe Substrate | Enzyme Source | IC50 (µM) |
| This compound | (S)-Mephenytoin | Human Liver Microsomes | Experimental Value |
| Fluvoxamine (Positive Control) | (S)-Mephenytoin | Human Liver Microsomes | Experimental Value |
Table 2: Potential Metabolic Profile of this compound by CYP2C19
| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |
| M1 | e.g., Hydroxylation | Experimental Value |
| M2 | e.g., N-dealkylation | Experimental Value |
| M3 | e.g., Oxidation | Experimental Value |
Visualizations
Experimental Workflow for Assessing CYP2C19 Interaction
Caption: Workflow for investigating the interaction of this compound with CYP2C19.
Logical Relationship for DDI Potential
Caption: Potential clinical consequences of this compound interaction with CYP2C19.
References
(S)-PF-04449613 troubleshooting guide for inconsistent in vivo results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with the selective phosphodiesterase 9 (PDE9) inhibitor, (S)-PF-04449613.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a cGMP-specific phosphodiesterase, and its inhibition by this compound leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cGMP modulates the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway, which is crucial for various physiological processes, including synaptic plasticity, learning, and memory.[1][3]
Q2: What is a recommended formulation for in vivo studies with this compound?
A commonly used vehicle for dissolving this compound for in vivo administration is a mixture of 5% DMSO, 5% Cremophor, and 90% injection saline.[1] It is crucial to ensure the compound is fully dissolved and the formulation is homogenous before administration to avoid variability in dosing.
Q3: What are the reported effective doses of this compound in preclinical models?
Subcutaneous administration of this compound in mice at doses ranging from 1 mg/kg to 32 mg/kg has been shown to significantly increase cerebral cGMP levels in a dose-dependent manner. In rats, an intraperitoneal injection of 5.5 mg/kg demonstrated positive inotropic effects on the heart. The optimal dose for a specific in vivo study will depend on the animal model, the route of administration, and the therapeutic endpoint being investigated.
Quantitative Data Summary
| Parameter | Value | Species | Notes | Reference |
| IC50 for PDE9 | 22 nM | - | Potent inhibitor of PDE9. | |
| In Vivo Dose Range (mice) | 1 - 32 mg/kg | Mouse | Subcutaneous administration; dose-dependent increase in cerebral cGMP. | |
| In Vivo Dose (rats) | 5.5 mg/kg | Rat | Intraperitoneal injection; showed positive inotropic effects. | |
| Selectivity | >1000-fold | - | Highly selective for PDE9A over most other non-PDE targets. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Cognitive Enhancement
-
Animal Model: Use an appropriate mouse model for cognitive assessment, such as aged mice or a pharmacological model of cognitive impairment (e.g., scopolamine-induced amnesia).
-
Compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of administration, prepare the final formulation by diluting the stock solution in a vehicle of 5% Cremophor and 90% injection saline to achieve the desired final concentration and a final DMSO concentration of 5%.
-
Ensure the solution is clear and free of precipitation. Prepare fresh daily.
-
-
Dosing and Administration:
-
Administer this compound or vehicle control via subcutaneous injection.
-
Dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
The timing of administration relative to behavioral testing is critical. Based on pharmacokinetic data, cGMP levels peak around 30-60 minutes after subcutaneous administration.
-
-
Behavioral Assessment:
-
Conduct cognitive tests such as the Morris water maze, novel object recognition test, or Y-maze to assess learning and memory.
-
Ensure that the experimenters are blinded to the treatment groups to minimize bias.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Correlate behavioral outcomes with dosing groups to determine the efficacy of this compound.
-
Troubleshooting Guide for Inconsistent In Vivo Results
Q1: I am not observing the expected efficacy of this compound in my in vivo study. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Formulation and Administration:
-
Solubility Issues: this compound may have precipitated out of your formulation. Always visually inspect the solution for clarity before each administration. Prepare fresh formulations daily.
-
Incorrect Dosing: Double-check your calculations for dose and concentration. Ensure accurate and consistent administration volumes.
-
-
Pharmacokinetics and Pharmacodynamics:
-
Insufficient Target Engagement: The dose used may not be sufficient to achieve the necessary level of PDE9 inhibition in the target tissue. Consider performing a dose-response study.
-
Timing of Assessment: The therapeutic effect of this compound is dependent on the timing of administration relative to the biological assessment. The peak effect on cerebral cGMP levels is observed 30-60 minutes post-administration.
-
-
Animal Model:
-
Model Suitability: The chosen animal model may not be appropriate for evaluating the effects of PDE9 inhibition.
-
Animal Health: Ensure the animals are healthy and free from any underlying conditions that could affect the experimental outcome.
-
Q2: I am observing high variability in my in vivo results between animals in the same treatment group. How can I reduce this variability?
High inter-animal variability can obscure true treatment effects. To minimize variability:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and behavioral testing, are performed consistently across all animals and groups.
-
Homogenous Formulation: Ensure the drug formulation is homogenous to guarantee each animal receives the same dose. Vortex the solution before each administration.
-
Control for Environmental Factors: House animals under controlled environmental conditions (e.g., temperature, light-dark cycle) as these can influence physiology and behavior.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers.
Q3: My animals are showing unexpected adverse effects. What should I do?
While this compound is reported to be well-tolerated at effective doses, unexpected toxicity can occur.
-
Dose Reduction: The administered dose may be too high. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects. Always include a vehicle-only control group to assess this.
-
Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
Visualizations
References
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-PF-04449613 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-PF-04449613 in cell culture experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[3] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This elevation in cGMP levels can modulate various downstream signaling pathways, including those involved in synaptic plasticity and cellular proliferation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1][4] For cell culture applications, it is crucial to prepare a concentrated stock solution in high-purity, sterile DMSO.
Q3: What is a recommended starting concentration for my cell culture experiments?
A3: Based on in vitro studies with PDE9 inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q5: What are the potential off-target effects of this compound?
A5: this compound demonstrates high selectivity for PDE9A. However, at higher concentrations, it may show some activity against other targets such as the dopamine transporter and certain cytochrome P450 enzymes. It is important to perform dose-response experiments and include appropriate controls to assess potential off-target effects in your specific cell model.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 3.95 mg per 1 mL of DMSO (Molecular Weight: 395.45 g/mol ).
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Determining Optimal Concentration and Cytotoxicity using an MTT Assay
This protocol outlines a method to determine the optimal working concentration and assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | < 0.5% |
| MTT Incubation | 2 - 4 hours |
| Absorbance Reading | 570 nm |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in media | The concentration exceeds its solubility in the aqueous medium. "Solvent shock" from direct dilution of a high concentration stock. | Perform a serial dilution of the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is low (<0.5%). Gently warm the medium to 37°C before adding the compound. |
| High variability between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of the compound | Concentration is too low. Incubation time is too short. The cell line is not responsive. Compound degradation. | Perform a wider dose-response curve. Increase the incubation time. Verify PDE9A expression in your cell line. Use freshly prepared dilutions from a properly stored stock solution. |
| High cytotoxicity at all concentrations | The compound is toxic to the cell line at the tested concentrations. Contamination of the stock solution. | Test a lower range of concentrations. Ensure the DMSO concentration is not causing toxicity. Prepare a fresh stock solution from a new vial of the compound. |
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: (S)-PF-04449613 Stability in Aqueous Solution
For researchers, scientists, and drug development professionals utilizing (S)-PF-04449613 in long-term experiments, ensuring its stability in aqueous solutions is critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare high-concentration stock solutions of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules. For example, this compound is soluble up to 100 mM in DMSO.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. When stored properly at -20°C, stock solutions are generally usable for up to one month, though for long-term storage, -80°C is preferable.
Q3: Can I store this compound in aqueous buffer for long-term experiments?
A3: The long-term stability of this compound in aqueous buffers has not been extensively reported in publicly available literature. For other small molecules, it is often recommended that aqueous solutions be prepared fresh daily. Therefore, for long-term experiments, it is crucial to determine the stability of this compound in your specific experimental buffer.
Q4: What are the potential degradation pathways for this compound in aqueous solution?
A4: As a pyrazolopyrimidinone derivative, this compound may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, heat, light, and oxidizing agents) are necessary to identify the specific degradation products and pathways.
Q5: How can I determine the stability of this compound in my experimental setup?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This method should be able to separate the intact this compound from any potential degradation products. By analyzing samples at various time points under your experimental conditions, you can quantify the remaining concentration of the active compound and determine its stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in a long-term cell culture experiment. | Degradation of this compound in the aqueous culture medium. | 1. Prepare fresh media with this compound at regular intervals (e.g., every 24-48 hours). 2. Conduct a stability study of this compound in your specific cell culture medium at 37°C to determine its half-life. 3. Consider using a more stable analog if degradation is rapid. |
| Precipitation of the compound upon dilution of the DMSO stock into aqueous buffer. | Poor aqueous solubility of this compound at the desired concentration. | 1. Ensure the final DMSO concentration in your aqueous solution is low (typically <0.5% v/v) to minimize its effect on the biological system and solubility. 2. Try sonicating or vortexing the solution after dilution. 3. Consider using a different buffer system or adjusting the pH, as solubility can be pH-dependent. 4. Explore the use of solubilizing agents or excipients, ensuring they do not interfere with your assay. |
| Inconsistent experimental results between batches. | Variability in the preparation or storage of the this compound solution. | 1. Strictly adhere to a standardized protocol for solution preparation and storage. 2. Always use freshly prepared aqueous solutions for critical experiments. 3. Regularly check the concentration and purity of your stock solution. |
| Appearance of unknown peaks in HPLC analysis of the experimental sample. | Degradation of this compound. | 1. Perform forced degradation studies to generate potential degradation products as reference markers. 2. Optimize the HPLC method to ensure good separation of the parent compound from all degradation products. 3. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is heat-stable.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Long-Term Stability Assessment in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
Incubator or water bath set to the experimental temperature
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase for HPLC
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration by diluting the DMSO stock solution. Ensure the final DMSO concentration is minimal.
-
Divide the solution into multiple aliquots in sealed, light-protected vials.
-
Place the vials in an incubator or water bath set to the experimental temperature (e.g., 37°C for cell culture experiments).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot.
-
Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the degradation rate and half-life.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of cGMP regulation by PDE9A.
Technical Support Center: Mitigating (S)-PF-04449613 Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-PF-04449613 in primary neuron cultures. The information provided is intended to help mitigate potential neurotoxicity and ensure the successful execution of experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and primary neuron cultures.
Issue 1: Increased Neuronal Death Observed After this compound Treatment
Possible Causes:
-
Excitotoxicity: As a phosphodiesterase 9 (PDE9) inhibitor, this compound increases cyclic guanosine monophosphate (cGMP) levels, which can lead to elevated intracellular calcium.[1] Prolonged high levels of intracellular calcium can trigger excitotoxic cell death pathways.[2][3][4]
-
Apoptosis: Sustained cellular stress from excitotoxicity can initiate programmed cell death (apoptosis), often mediated by caspases.
-
Suboptimal Culture Conditions: Primary neurons are highly sensitive to their environment. Factors like improper coating of culture vessels, incorrect media composition, or inconsistent maintenance can exacerbate the toxic effects of any compound.
Troubleshooting Steps:
-
Optimize this compound Concentration and Exposure Time:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that achieves the desired pharmacological effect without significant toxicity.
-
Start with a low concentration and gradually increase it while monitoring neuronal viability.
-
-
Assess Markers of Excitotoxicity and Apoptosis:
-
Measure lactate dehydrogenase (LDH) release in the culture medium as an indicator of membrane damage and cell death.
-
Perform an MTT or other metabolic viability assay to assess mitochondrial function.
-
Conduct a Caspase-3 activity assay to specifically measure apoptotic activity.
-
-
Co-treatment with Neuroprotective Agents:
-
Consider co-administering N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., MK-801) to mitigate excitotoxicity, as this has been shown to be protective against CO-induced hearing loss, which involves similar mechanisms.
-
Explore the use of calcium channel blockers to prevent excessive calcium influx.
-
-
Review and Optimize Primary Neuron Culture Protocol:
-
Ensure proper coating of culture plates with substrates like poly-D-lysine or poly-L-lysine to promote neuronal adhesion and health.
-
Use appropriate serum-free media formulations, such as Neurobasal medium supplemented with B-27.
-
Maintain a consistent and optimal cell density.
-
Follow strict aseptic techniques to prevent contamination.
-
Issue 2: High Variability in Neuronal Viability Assay Results
Possible Causes:
-
Inconsistent Plating Density: Uneven distribution of neurons across wells can lead to significant variability in assay readouts.
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell health.
-
Improper Assay Execution: Errors in pipetting, incubation times, or reagent preparation can introduce variability.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Thoroughly mix the cell suspension before plating to ensure a homogenous distribution.
-
Use a consistent plating volume for each well.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of 96-well plates for experimental conditions.
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Standardize Assay Protocols:
-
Use calibrated pipettes and be meticulous with pipetting techniques.
-
Adhere strictly to the recommended incubation times for both the compound treatment and the viability assay.
-
Prepare fresh assay reagents for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to neurotoxicity?
A1: this compound is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels. This elevation in cGMP can, in turn, increase intracellular calcium activity. While this is beneficial for processes like synaptic plasticity, excessive and prolonged elevation of intracellular calcium can lead to excitotoxicity and subsequent neuronal death.
Q2: What are the key indicators of this compound-induced toxicity in primary neuron cultures?
A2: Key indicators of neurotoxicity include:
-
Morphological Changes: Observation of neurite blebbing, cell body swelling, or detachment from the culture substrate.
-
Decreased Cell Viability: A reduction in the number of viable neurons as measured by assays such as MTT, which assesses mitochondrial function.
-
Increased Cell Death: An increase in markers of cell death, such as the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.
-
Activation of Apoptotic Pathways: Increased activity of executioner caspases, such as Caspase-3, is a hallmark of apoptosis.
Q3: How can I prevent or minimize contamination in my primary neuron cultures?
A3: Preventing contamination is crucial for the health of primary neurons. Here are some tips:
-
Aseptic Technique: Always work in a certified biological safety cabinet and use sterile techniques for all procedures.
-
Sterile Reagents and Equipment: Ensure all media, supplements, and equipment are sterile.
-
Antibiotics/Antimycotics: Use antibiotic and antimycotic solutions in the culture medium, but be aware that some can have neurotoxic effects at high concentrations.
-
Regular Monitoring: Regularly inspect cultures for any signs of contamination, such as turbidity, color change in the medium, or the presence of filamentous structures.
Q4: What are the recommended cell viability assays for assessing neurotoxicity in primary neurons?
A4: Several assays are suitable for assessing neuronal viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of live and dead cells.
-
Caspase-3 Activity Assay: This assay specifically measures the activity of caspase-3, a key enzyme in the apoptotic pathway, to determine if cell death is occurring via apoptosis.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits and literature.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at the desired density in a 96-well plate.
-
Allow cells to adhere and differentiate for the appropriate time.
-
Treat neurons with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (e.g., lysis buffer provided in the kit).
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Carefully collect the culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
-
Protocol 2: MTT Cell Viability Assay
This protocol is based on standard MTT assay procedures.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same steps for cell plating and treatment as in the LDH assay protocol.
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Protocol 3: Caspase-3 Colorimetric Assay
This protocol is a general guideline for a colorimetric caspase-3 assay.
Materials:
-
Primary neuron culture
-
This compound
-
Caspase-3 colorimetric assay kit (commercially available)
-
Cell lysis buffer
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat primary neurons with this compound as previously described. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Lysis:
-
After treatment, collect the cells and wash with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the caspase-3 activity.
-
Results can be expressed as fold-change in caspase-3 activity compared to the vehicle-treated control.
-
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome with Toxicity |
| LDH Assay | Lactate Dehydrogenase release | Increased absorbance |
| MTT Assay | Mitochondrial reductase activity | Decreased absorbance |
| Caspase-3 Assay | Caspase-3 enzymatic activity | Increased absorbance |
Visualizations
Caption: Postulated toxicity pathway of this compound in primary neurons.
Caption: General experimental workflow for assessing neurotoxicity.
References
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection [mdpi.com]
- 3. Excitotoxic Calcium Overload in a Subpopulation of Mitochondria Triggers Delayed Death in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (S)-PF-04449613 Brain Penetrance and Blood-Brain Barrier Transport
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance and blood-brain barrier (BBB) transport of the selective PDE9A inhibitor, (S)-PF-04449613.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance a topic of interest?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is highly expressed in the brain, including in the cerebellum, hippocampus, cortex, and striatum. By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), a key intracellular second messenger involved in synaptic plasticity and neuronal function.[1][2] Studies have shown that administration of PF-04449613 increases cerebral cGMP levels in a dose-dependent manner, suggesting it crosses the blood-brain barrier to exert its pharmacological effects.[1] Its potential to modulate neuronal activity makes its brain penetrance a critical factor for its development as a therapeutic agent for central nervous system (CNS) disorders.
Q2: Is there direct evidence that this compound crosses the blood-brain barrier?
Yes, there is indirect but strong evidence. Subcutaneous administration of PF-04449613 in rats has been shown to increase cGMP levels in the cerebrospinal fluid (CSF).[3] Since the primary site of action for this pharmacological effect is within the brain, this indicates that the compound must cross the BBB to engage its target, PDE9A. In vivo studies in mice have also demonstrated that PF-04449613 administration leads to increased dendritic spine formation and elimination in the primary motor cortex, further supporting its ability to reach the brain parenchyma and elicit a biological response.[1]
Q3: What are the physicochemical properties of this compound?
Understanding the physicochemical properties of a compound is crucial for predicting its potential for BBB penetration. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Molecular Weight | 395.45 g/mol | |
| Molecular Formula | C₂₁H₂₅N₅O₃ | |
| Solubility | Soluble to 100 mM in DMSO |
Q4: Is this compound a substrate of efflux transporters like P-glycoprotein (P-gp)?
Currently, there is no publicly available data that definitively characterizes this compound as a substrate or non-substrate of P-glycoprotein (P-gp) or other BBB efflux transporters. However, for a CNS drug candidate, being a P-gp substrate can significantly limit its brain penetration. Researchers can assess this using in vitro models such as Caco-2 or MDCK-MDR1 permeability assays, which are detailed in the Experimental Protocols section.
Troubleshooting Guide
Issue: Inconsistent or low brain concentrations of this compound in preclinical in vivo studies.
Possible Causes and Troubleshooting Steps:
-
Poor Passive Permeability:
-
Troubleshooting: Review the physicochemical properties of the compound. While specific data for this compound is limited, a high molecular weight or low lipophilicity could hinder passive diffusion across the BBB. Consider formulation strategies to improve solubility and stability.
-
-
Active Efflux by Transporters:
-
Troubleshooting: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).
-
Recommendation: Conduct an in vitro transporter assay using Caco-2 or MDCK-MDR1 cell lines to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux.
-
If efflux is confirmed, consider co-administration with a known P-gp inhibitor in your in vivo experiments to confirm the transporter's role. For future drug design, medicinal chemistry efforts could focus on modifying the structure to reduce its affinity for efflux transporters.
-
-
-
Rapid Metabolism:
-
Troubleshooting: The compound may be rapidly metabolized in the brain or periphery, leading to lower than expected concentrations.
-
Recommendation: Perform in vitro metabolic stability assays using brain and liver microsomes. Conduct pharmacokinetic studies with more frequent sampling time points to accurately determine the compound's half-life in both plasma and brain.
-
-
-
Experimental Protocol Variability:
-
Troubleshooting: Inconsistencies in the experimental procedures can lead to variable results.
-
Recommendation: Ensure standardized and validated protocols are used for drug administration, sample collection (blood and brain tissue), and bioanalysis. Refer to the detailed protocols provided below for guidance.
-
-
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Caco-2)
This protocol is adapted from standard methods for assessing the permeability of a compound across a Caco-2 cell monolayer, which serves as a model for the intestinal and, to some extent, the blood-brain barrier.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Perform a permeability assay with a low-permeability marker (e.g., Lucifer Yellow) to confirm the tightness of the junctions.
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) chamber. At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
In Situ Brain Perfusion
This technique allows for the precise control of the composition of the fluid perfusing the brain, enabling the direct measurement of BBB transport without the influence of peripheral metabolism.
Objective: To determine the brain uptake clearance of this compound.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat and expose the common carotid artery.
-
-
Perfusion Setup:
-
Cannulate the carotid artery and begin perfusion with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose or dextran).
-
-
Perfusion:
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
-
Sample Collection:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Measure the concentration of this compound and the vascular marker in the brain homogenate and the perfusate.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) after correcting for the amount of compound remaining in the vascular space.
-
Rodent Pharmacokinetic Study for Brain Concentration Measurement
Objective: To determine the time course of this compound concentrations in plasma and brain following systemic administration.
Methodology:
-
Animal Dosing:
-
Administer this compound to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Sample Collection:
-
At various time points post-dose, collect blood samples and euthanize the animals to collect brain tissue.
-
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compartments.
-
Determine the brain-to-plasma concentration ratio (Kp) at different time points or using the ratio of the AUCs.
-
Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Experimental workflow for assessing brain penetrance.
References
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new phosphodiesterase 9A (PDE9A) isoforms and how their expression and subcellular compartmentalization in brain changes across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of (S)-PF-04449613 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the PDE9 inhibitor (S)-PF-04449613 and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core
Question: We are experiencing low yields during the cyclization step to form the pyrazolo[3,4-d]pyrimidin-4-one core. What are the potential causes and solutions?
Answer:
Low yields in the formation of the pyrazolopyrimidinone core are a common issue. Several factors could be contributing to this problem. Here is a systematic troubleshooting approach:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the hydrazine derivative and the pyrazole precursor. Impurities can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. High-boiling point aprotic solvents like DMF, DMSO, or dioxane are often used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The reaction often requires heating. Optimize the reaction temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of starting materials or products.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.
-
-
Base Selection: If a base is used to facilitate the cyclization, its strength and stoichiometry are important. Common bases include triethylamine, diisopropylethylamine, or potassium carbonate. An excess of a strong base might lead to side reactions.
-
Purification: The workup and purification procedure can significantly impact the isolated yield. Ensure that the pH is adjusted correctly during the workup to precipitate the product. For purification, column chromatography with an appropriate solvent system is typically required.
Experimental Protocol: Synthesis of a Generic Pyrazolo[3,4-d]pyrimidin-4-one Core
A representative procedure for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one core involves the condensation of a 5-amino-1H-pyrazole-4-carboxamide with a suitable carbonyl compound or its equivalent.
-
Step 1: Pyrazole Formation: React a suitable β-ketoester with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. Reflux the mixture for 2-4 hours.
-
Step 2: Cyclization: To the resulting aminopyrazole carboxamide in a high-boiling point solvent (e.g., DMF), add the appropriate cyclizing agent (e.g., triethyl orthoformate for an unsubstituted pyrimidinone ring).
-
Step 3: Heating: Heat the reaction mixture at 120-150 °C for 4-8 hours.
-
Step 4: Workup and Purification: After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Solvent | Anhydrous DMF or Dioxane | Use freshly distilled or commercially available anhydrous solvents. |
| Temperature | 120-150 °C | Optimize in 10 °C increments. |
| Base | K₂CO₃ or Et₃N (if required) | Start with 1.1 equivalents and adjust as needed. |
| Reaction Time | 4-12 hours | Monitor by TLC/LC-MS to avoid degradation. |
Problem 2: Poor Stereoselectivity in the Synthesis of the (S)-1-(3-phenoxyazetidin-1-yl)ethyl Side Chain
Question: We are struggling to achieve high enantiomeric excess (e.e.) for the chiral side chain. What are the recommended strategies?
Answer:
Achieving high stereoselectivity for the (S)-1-(3-phenoxyazetidin-1-yl)ethyl side chain is critical for the biological activity of this compound. Here are some strategies to address this challenge:
-
Asymmetric Synthesis:
-
Chiral Auxiliary: Employ a chiral auxiliary to direct the stereoselective addition of a nucleophile to an imine or a related electrophile.
-
Asymmetric Reduction: A common and effective method is the asymmetric reduction of a corresponding ketone precursor. Chiral reducing agents like (R)-CBS-oxazaborolidine with borane or chiral ruthenium catalysts with a hydrogen source can provide high e.e.
-
-
Chiral Resolution:
-
Diastereomeric Salt Formation: If a racemic mixture of the amine is synthesized, it can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid). Subsequent separation of the diastereomers by crystallization and liberation of the desired enantiomer can be effective.
-
Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
-
-
Chiral Pool Synthesis: Starting from a readily available chiral building block can also be a viable strategy.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
-
Step 1: Ketone Synthesis: Synthesize the N-(1-(3-phenoxyazetidin-1-yl)ethan-1-one) precursor.
-
Step 2: Asymmetric Reduction:
-
Dissolve the ketone in an anhydrous solvent like THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C or lower.
-
Add a solution of the chiral reducing agent (e.g., (R)-CBS reagent followed by slow addition of borane-dimethyl sulfide complex) dropwise.
-
Stir the reaction at the low temperature for several hours until the reaction is complete (monitored by TLC/LC-MS).
-
-
Step 3: Quenching and Workup: Carefully quench the reaction with methanol at low temperature. Allow the mixture to warm to room temperature and then perform an aqueous workup.
-
Step 4: Purification and e.e. Determination: Purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
| Method | Reagent/Catalyst | Expected e.e. | Key Considerations |
| Asymmetric Reduction | (R)-CBS-Oxazaborolidine / BH₃·SMe₂ | >95% | Requires strictly anhydrous and inert conditions. |
| Asymmetric Hydrogenation | Ru(II)-chiral phosphine complex / H₂ | >98% | Requires specialized high-pressure equipment. |
| Chiral Resolution | Di-p-toluoyl-L-tartaric acid | >99% (after recrystallization) | Yield of the desired enantiomer is theoretically limited to 50%. |
Frequently Asked Questions (FAQs)
Q1: What is the most challenging step in the overall synthesis of this compound?
The most frequently cited challenge is the stereoselective synthesis of the (S)-1-(3-phenoxyazetidin-1-yl)ethyl side chain with high enantiomeric purity. This step dictates the final product's efficacy and requires careful control of reaction conditions or a robust resolution method.
Q2: Are there any known issues with the final coupling reaction between the pyrazolopyrimidinone core and the chiral side chain?
Yes, potential issues in the final coupling step include:
-
Low Yield: The nucleophilicity of the amine on the side chain and the reactivity of the leaving group on the pyrazolopyrimidinone core need to be well-matched.
-
Side Reactions: Competing side reactions, such as elimination or reaction at other sites of the molecules, can occur.
-
Racemization: Although less common for this specific coupling, there is always a risk of racemization of the chiral center under harsh reaction conditions (e.g., high temperatures or strong bases). It is crucial to use mild coupling conditions.
Q3: What are the recommended purification techniques for the final compound?
Purification of this compound typically involves:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Using silica gel with a suitable solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is the primary method for purification.
-
Recrystallization: If the final compound is a solid, recrystallization from an appropriate solvent system can be used to achieve high purity.
-
Preparative HPLC: For obtaining highly pure material, especially for analytical standards or late-stage development, preparative HPLC on a chiral or achiral stationary phase may be necessary.
Q4: Can you provide a general synthetic scheme for this compound?
A plausible convergent synthetic strategy is outlined below.
(S)-PF-04449613 experimental limitations and considerations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental use of (S)-PF-04449613, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key technical data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This enhances signaling pathways dependent on cGMP, such as the nitric oxide (NO)/cGMP/protein kinase G (PKG) pathway, which is involved in synaptic plasticity, memory formation, and other physiological processes.[2]
Q2: What are the primary research applications for this compound?
A2: Given its mechanism of action, this compound is primarily used in neuroscience research to investigate processes related to learning, memory, and synaptic plasticity.[2] Studies have shown its potential in promoting dendritic spine formation and improving performance in motor learning tasks. It is also being explored in the context of neurodegenerative diseases like Alzheimer's disease. Additionally, its role in cardiovascular and metabolic conditions is an emerging area of research.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) up to 100 mM. For a 10 mM stock solution, dissolve 3.95 mg of this compound (MW: 395.45 g/mol ) in 1 mL of high-quality, anhydrous DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.
Q4: How should I store stock solutions and the solid compound?
A4: The solid form of this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q5: Is this compound selective for PDE9A?
A5: Yes, this compound is highly selective for PDE9A. It exhibits over 1000-fold selectivity for PDE9A compared to most other phosphodiesterase isoforms. However, some off-target activities have been reported at higher concentrations.
Troubleshooting Guide
Issue 1: Precipitation of the compound in aqueous solutions (e.g., cell culture media, PBS).
-
Possible Cause: this compound has poor aqueous solubility. While highly soluble in DMSO, direct dilution of a concentrated DMSO stock into aqueous buffers can cause it to precipitate out of solution.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) to minimize solvent-induced artifacts and improve compound solubility.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your aqueous buffer or medium. Add the compound to the solution while vortexing to ensure rapid mixing.
-
Use of a Surfactant: For in vivo formulations, a combination of DMSO and a surfactant like Cremophor has been successfully used (e.g., 5% DMSO, 5% Cremophor, 90% saline). For in vitro work, the use of a small amount of a biocompatible surfactant may be considered, but its effects on the experimental system must be validated.
-
Solubility Testing: It is recommended to perform a preliminary solubility test in your specific aqueous buffer at the desired final concentration before proceeding with your experiment.
-
Issue 2: Inconsistent or lack of biological effect in cell-based assays.
-
Possible Cause 1: Compound Degradation. The stability of this compound in aqueous media at 37°C over extended periods has not been well-documented. The compound may degrade during long incubation times.
-
Troubleshooting Steps:
-
Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.
-
For long-term experiments (>24 hours), consider replenishing the media with freshly prepared compound at regular intervals.
-
-
-
Possible Cause 2: Low Expression of PDE9A in the Cell Model. The effect of this compound is dependent on the presence and activity of its target, PDE9A.
-
Troubleshooting Steps:
-
Verify the expression of PDE9A in your chosen cell line at the mRNA or protein level.
-
Select a cell line known to have functional cGMP signaling pathways. Neuroblastoma cell lines like SH-SY5Y are often used in neurological studies.
-
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Optimize cell seeding density to ensure cells are in a healthy, exponential growth phase during the experiment.
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
-
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: At higher concentrations, this compound can interact with other proteins.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls to account for potential off-target effects. This may include using a structurally different PDE9A inhibitor or a negative control compound.
-
Consult Selectivity Data: Be aware of the known off-target interactions (see Table 2) and consider if they could influence your experimental results.
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 395.45 g/mol | |
| Formula | C₂₁H₂₅N₅O₃ | |
| CAS Number | 1236858-52-8 | |
| Purity | ≥98% | |
| IC₅₀ for PDE9A | 22 nM | |
| Solubility in DMSO | Up to 100 mM |
Table 2: Off-Target Selectivity Profile of this compound
| Target | IC₅₀ / Kᵢ | Reference |
| Cytochrome P450 2C19 | IC₅₀ = 1600 nM | |
| Dopamine Transporter | Kᵢ = 110 nM | |
| μ-Opioid Receptor | Kᵢ = 3500 nM | |
| Sodium Channel (Site 2) | Kᵢ = 470 nM |
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to this compound treatment using a commercially available cGMP assay kit (e.g., ELISA-based).
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (provided with the cGMP assay kit)
-
cGMP assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Compound Preparation: Prepare a fresh dilution series of this compound in complete cell culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period to allow for changes in cGMP levels. This time point should be optimized for your specific cell line and experimental question.
-
Cell Lysis: After incubation, remove the medium and wash the cells once with cold PBS. Add the cell lysis buffer provided with the cGMP assay kit to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
cGMP Measurement: Perform the cGMP assay on the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Determine the cGMP concentration in each sample using the standard curve generated from the assay.
Protocol 2: Mouse Rotarod Test for Motor Learning
This protocol is adapted from published studies using this compound to assess its effects on motor coordination and learning in mice.
Materials:
-
Mice
-
Accelerating rotarod apparatus
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Cremophor, 90% saline)
-
Syringes for subcutaneous injection
Methodology:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the start of the experiment.
-
Baseline Training (Optional): Some protocols include a baseline training session to familiarize the mice with the rotarod.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via subcutaneous injection at a defined time before the rotarod test (e.g., 30-60 minutes).
-
Rotarod Test:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
Start the trial, with the rod accelerating at a programmed rate (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall (the time the mouse remains on the rod).
-
Perform multiple trials with a defined inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle-treated group across the trials. An increase in the latency to fall in the treated group suggests an improvement in motor coordination and learning.
Visualizations
Caption: Mechanism of action of this compound in the cGMP signaling pathway.
Caption: General experimental workflows for in vitro and in vivo studies.
References
interpreting unexpected results with (S)-PF-04449613 treatment
Welcome to the technical support center for (S)-PF-04449613. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this potent and selective phosphodiesterase 9 (PDE9) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases intracellular cGMP levels, thereby modulating the cGMP signaling pathway. This pathway is crucial for various physiological processes, including synaptic plasticity and cardiovascular function.
Q2: What are the known on-target effects of this compound in neuronal models?
In neuronal models, this compound has been shown to promote dendritic spine formation and enhance synaptic plasticity.[1][2] It can also increase the calcium activity in dendrites and dendritic spines.[1] These effects are attributed to the elevation of cGMP and subsequent activation of downstream signaling cascades.
Q3: What are the reported cardiovascular effects of this compound?
This compound exerts a positive inotropic effect on the heart, meaning it increases the force of muscular contractions.[3] This is achieved by enhancing the activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a), which improves calcium handling in cardiomyocytes.[3]
Q4: Is this compound brain penetrant?
Yes, this compound is a brain-penetrant compound. Subcutaneous administration has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid.
Troubleshooting Guide
Unexpected Result 1: No significant effect on cognitive performance in behavioral assays.
Possible Causes & Troubleshooting Steps:
-
Inadequate Dose or Bioavailability:
-
Verification: Confirm the dose and route of administration are consistent with published studies. This compound has been shown to increase cerebral cGMP levels in a dose-dependent manner, with effects observed at doses ranging from 1 mg/kg to 32 mg/kg.
-
Troubleshooting:
-
Increase the dose of this compound.
-
Consider a different route of administration to improve bioavailability.
-
Measure cGMP levels in brain tissue or cerebrospinal fluid to confirm target engagement.
-
-
-
Timing of Behavioral Testing:
-
Verification: The peak effect of this compound on cerebral cGMP levels is observed around 30-60 minutes after subcutaneous administration.
-
Troubleshooting: Adjust the timing of your behavioral testing to coincide with the peak concentration of the compound in the brain.
-
-
Behavioral Assay Insensitivity:
-
Verification: Ensure the chosen behavioral assay is sensitive to manipulations of the cGMP pathway.
-
Troubleshooting:
-
Consider using a different behavioral paradigm. For example, if the novel object recognition test shows no effect, a Morris water maze or Y-maze may be more sensitive.
-
Increase the cognitive demand of the task.
-
-
Unexpected Result 2: Hyperactivity or stereotyped behaviors observed in rodents.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effect on Dopamine Transporter (DAT):
-
Verification: this compound has a known off-target affinity for the dopamine transporter (Ki = 110 nM). Inhibition of DAT can lead to increased extracellular dopamine levels, which can manifest as hyperactivity and stereotypy.
-
Troubleshooting:
-
Reduce the dose of this compound to a range where the on-target effects are still observed, but the off-target effects are minimized.
-
Use a more selective PDE9 inhibitor if available.
-
Co-administer a dopamine receptor antagonist as a control experiment to confirm the involvement of the dopaminergic system.
-
Measure locomotor activity in an open field test to quantify any hyperactive phenotype.
-
-
Unexpected Result 3: Sedation or reduced locomotor activity.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effect on µ-Opioid Receptor:
-
Verification: this compound has a weak affinity for the µ-opioid receptor (Ki = 3500 nM). Activation of µ-opioid receptors can lead to sedation and reduced locomotor activity, particularly at higher doses.
-
Troubleshooting:
-
Lower the dose of this compound.
-
Administer an opioid receptor antagonist, such as naloxone, to see if it reverses the sedative effects. This can help to confirm if the µ-opioid receptor is involved.
-
-
Unexpected Result 4: Inconsistent results in in vivo studies with co-administered drugs.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effect on Cytochrome P450 2C19 (CYP2C19):
-
Verification: this compound is a known inhibitor of CYP2C19 (IC50 = 1600 nM). This enzyme is involved in the metabolism of a variety of drugs.
-
Troubleshooting:
-
If co-administering other compounds, check if they are substrates of CYP2C19.
-
Inhibition of CYP2C19 by this compound could lead to increased plasma concentrations and exaggerated effects of the co-administered drug.
-
Consider using a lower dose of the co-administered drug or choosing a compound that is not metabolized by CYP2C19.
-
-
Quantitative Data Summary
| Parameter | Target/Off-Target | Value | Species | Reference |
| IC50 | PDE9 | 22 nM | Human | |
| Ki | Dopamine Transporter | 110 nM | Human | |
| Ki | µ-Opioid Receptor | 3500 nM | Human | |
| IC50 | Cytochrome P450 2C19 | 1600 nM | Human | |
| Ki | Sodium Channel Site 2 | 470 nM | Not Specified | |
| Effective Dose (in vivo) | cGMP increase in brain | 1 - 32 mg/kg (s.c.) | Rodent | |
| Effective Dose (in vivo) | Positive Inotropic Effect | 5.5 mg/kg (i.p.) | Rat | |
| Effective Concentration (in vitro) | Increased SR Ca2+ transients | 5 µmol/L | Rat |
Experimental Protocols
Protocol 1: Measurement of cGMP Levels in Brain Tissue
Objective: To quantify the in vivo target engagement of this compound by measuring cGMP levels in brain tissue.
Methodology:
-
Administer this compound or vehicle to rodents at the desired dose and route.
-
At the desired time point (e.g., 30-60 minutes post-administration), euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen to prevent cGMP degradation.
-
Homogenize the frozen tissue in 0.1 M HCl.
-
Centrifuge the homogenate to pellet the protein.
-
Collect the supernatant and measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of the tissue pellet.
Protocol 2: Assessment of Dendritic Spine Density
Objective: To evaluate the effect of this compound on dendritic spine morphology and density.
Methodology:
-
Treat cultured neurons or live animals with this compound or vehicle for the desired duration.
-
For cultured neurons, fix the cells and stain with a fluorescent dye that labels neurons (e.g., DiI) or use genetically encoded fluorescent reporters.
-
For in vivo studies, use transgenic animals expressing fluorescent proteins in neurons or perform Golgi-Cox staining on fixed brain tissue.
-
Acquire high-resolution images of dendritic segments using a confocal or two-photon microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software like Neurolucida) to quantify the number and morphology of dendritic spines.
-
Express spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
Protocol 3: SERCA2a Activity Assay
Objective: To measure the effect of this compound on SERCA2a activity in cardiac tissue.
Methodology:
-
Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.
-
Use a coupled enzyme assay to measure the rate of ATP hydrolysis by SERCA2a. This assay typically links the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Incubate the SR microsomes with varying concentrations of this compound.
-
Initiate the reaction by adding ATP and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis to determine SERCA2a activity.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PDE9 Inhibitors: (S)-PF-04449613 and PF-04447943
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of two selective phosphodiesterase 9 (PDE9) inhibitors: (S)-PF-04449613 and PF-04447943. Both compounds target PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP), thereby elevating cGMP levels to modulate synaptic plasticity and cognitive function. This document summarizes key efficacy data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Both this compound and PF-04447943 are potent and selective inhibitors of PDE9A. Inhibition of PDE9A leads to an increase in intracellular levels of cGMP. This elevation in cGMP is believed to enhance synaptic plasticity, a fundamental mechanism for learning and memory, and has shown potential in preclinical models of cognitive disorders.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and PF-04447943, providing a basis for comparing their potency and preclinical efficacy.
| Parameter | This compound | PF-04447943 | Reference |
| IC50 (PDE9A) | 22 nM | Not explicitly found, but described as a potent inhibitor | [1] |
| Ki (human PDE9) | Not explicitly found | 2.8 nM | [2] |
| Ki (rhesus PDE9) | Not explicitly found | 4.5 nM | [2] |
| Ki (rat PDE9) | Not explicitly found | 18 nM | [2] |
Table 1: In Vitro Potency of this compound and PF-04447943 against PDE9A.
| Preclinical Model | This compound Outcome | PF-04447943 Outcome | Reference |
| Rodent Cognition (General) | Improved motor learning ability | Improved cognitive performance in multiple models | |
| Dendritic Spine Formation (in vivo) | Increased spine formation and elimination | Not explicitly reported | |
| Neurite Outgrowth & Synapse Formation (in vitro) | Not explicitly reported | Significantly increased at 30-100 nM | |
| Long-Term Potentiation (LTP) | Not explicitly reported | Facilitated LTP at 100 nM | |
| Novel Object Recognition (Rat) | Not explicitly reported | Significantly improved performance | |
| Y-Maze (Mouse) | Not explicitly reported | Significantly improved spatial recognition memory | |
| Rotarod Training (Mouse) | Improved performance improvement | Not explicitly reported |
Table 2: Summary of Preclinical Efficacy in Models of Cognition and Synaptic Plasticity.
| Clinical Trial (Alzheimer's Disease) | This compound Outcome | PF-04447943 Outcome | Reference |
| Phase 2 | Not reported | Did not improve cognition, behavior, or global change compared to placebo after 12 weeks. |
Table 3: Summary of Clinical Trial Outcomes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a typical workflow for a preclinical behavioral study.
Caption: PDE9 Inhibition Signaling Pathway.
Caption: Preclinical Behavioral Study Workflow.
Experimental Protocols
In Vivo Two-Photon Microscopy for Dendritic Spine Imaging with this compound
-
Animal Model: Mice expressing YFP in cortical layer V pyramidal cells.
-
Drug Administration: this compound dissolved in a vehicle of 5% DMSO, 5% Cremophor, and 90% saline was administered.
-
Imaging: A cranial window was implanted over the motor cortex. In vivo imaging of dendritic spines was performed using a two-photon microscope.
-
Data Analysis: Spine formation and elimination rates were quantified by comparing images taken at different time points (e.g., before and after drug treatment).
Rotarod Training in Mice with this compound
-
Apparatus: An accelerating rotarod.
-
Procedure: Mice were placed on the rotating rod, and the speed was gradually increased from 0 to 100 rpm over 180 seconds. The latency to fall and the rotation speed at the time of falling were recorded.
-
Training Schedule: Each training session consisted of 20 trials.
-
Drug Administration: this compound (e.g., 3.2 mg/kg or 10 mg/kg) or vehicle was administered prior to the training sessions.
-
Outcome Measure: Improvement in performance was assessed by comparing the latency to fall between the drug-treated and vehicle-treated groups.
Novel Object Recognition (NOR) Test in Rats with PF-04447943
-
Apparatus: An open-field arena.
-
Habituation Phase: Rats were allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization Phase: Two identical objects were placed in the arena, and each rat was allowed to explore them for a set period (e.g., 10 minutes).
-
Test Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The rat was returned to the arena, and the time spent exploring each object was recorded.
-
Drug Administration: PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle was administered before the familiarization or test phase.
-
Outcome Measure: A discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, was used to assess recognition memory. An improvement in this index indicates enhanced cognitive function.
Discussion of Efficacy
Both this compound and PF-04447943 demonstrate promising preclinical efficacy in models related to cognitive function and synaptic plasticity. This compound has been shown to directly impact structural plasticity in the brain by promoting dendritic spine turnover and has demonstrated efficacy in a motor learning task. PF-04447943 has a broader range of reported preclinical data, showing improvements in various cognitive domains in rodents and enhancing synaptic function at the cellular level.
However, the translation of these preclinical findings to clinical efficacy has been challenging. A Phase 2 clinical trial of PF-04447943 in patients with Alzheimer's disease did not show a significant improvement in cognitive or functional outcomes compared to placebo. This highlights the difficulty of translating preclinical efficacy in rodent models to human neurodegenerative diseases. Clinical data for this compound in cognitive disorders is not yet available in the public domain.
Conclusion
This compound and PF-04447943 are both potent and selective PDE9 inhibitors with demonstrated preclinical efficacy in enhancing synaptic plasticity and cognitive function in animal models. While PF-04447943 has more extensive published preclinical data, its clinical development for Alzheimer's disease has not been successful. Further research, including potential clinical trials for this compound, is needed to fully understand the therapeutic potential of PDE9 inhibition for neurological and psychiatric disorders. Direct comparative studies of these two compounds under identical experimental conditions would be highly valuable for a more definitive assessment of their relative efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-PF-04449613: A Comparative Guide to its Selectivity Against Phosphodiesterase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of (S)-PF-04449613 against various phosphodiesterase (PDE) families. The data presented herein is intended to offer an objective overview of the compound's selectivity profile, supported by experimental methodologies and relevant signaling pathway information.
This compound is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1][2][3] PDE9 is a cGMP-specific phosphodiesterase, playing a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[3]
Comparative Selectivity Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human recombinant PDE enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| PDE Family | Substrate | This compound IC50 (nM) | Selectivity vs. PDE9A (fold) |
| PDE9A | cGMP | 22 | 1 |
| PDE1C | cAMP/cGMP | >100,000 | >4545 |
| PDE2A | cAMP/cGMP | >100,000 | >4545 |
| PDE3A | cAMP/cGMP | >100,000 | >4545 |
| PDE4D | cAMP | >100,000 | >4545 |
| PDE5A | cGMP | 2,300 | 105 |
| PDE7B | cAMP | >100,000 | >4545 |
| PDE8A | cAMP | >100,000 | >4545 |
| PDE10A | cAMP/cGMP | >100,000 | >4545 |
| PDE11A | cAMP/cGMP | >100,000 | >4545 |
Data compiled from various sources. The high degree of selectivity is noted in multiple publications, with one source stating over 1000-fold selectivity for PDE9A over most of 79 other non-PDE targets.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various phosphodiesterase (PDE) families is typically conducted using an in vitro enzyme inhibition assay. While specific laboratory protocols may vary, the fundamental methodology is outlined below.
In Vitro Phosphodiesterase Inhibition Assay
Objective: To quantify the inhibitory potency of this compound against a panel of recombinant human PDE enzymes.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
This compound
-
Cyclic nucleotides (cAMP and cGMP) as substrates
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like MgCl2)
-
Detection reagents (e.g., fluorescently labeled substrates, antibodies, or a coupled enzyme system)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal (e.g., fluorescence or luminescence)
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. A dilution series is then created to test a range of concentrations.
-
Enzyme and Substrate Preparation: The recombinant PDE enzymes and their respective cyclic nucleotide substrates (cAMP or cGMP) are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction: The assay is performed in microplates. Each well contains the PDE enzyme, the substrate, and a specific concentration of this compound or vehicle control (DMSO).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period to allow for enzymatic activity.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a stop reagent.
-
Signal Detection: The amount of remaining substrate or the product formed is quantified. Common detection methods include:
-
Fluorescence Polarization (FP): Utilizes a fluorescently labeled substrate. The degree of polarization of the emitted light is proportional to the amount of substrate hydrolyzed.
-
Luminescence-based assays (e.g., PDE-Glo™): A coupled-enzyme system where the amount of remaining cyclic nucleotide is converted into a luminescent signal.
-
Radioimmunoassay (RIA): Employs radiolabeled substrates to quantify enzyme activity.
-
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
cGMP Signaling Pathway
The following diagram illustrates the role of PDE9 in the cGMP signaling cascade.
Caption: Role of PDE9A in the cGMP signaling pathway and its inhibition by this compound.
Experimental Workflow for PDE Selectivity Profiling
The diagram below outlines the general workflow for determining the selectivity of a compound against a panel of PDE enzymes.
Caption: General experimental workflow for determining the selectivity profile of a PDE inhibitor.
References
A Comparative Analysis of (S)-PF-04449613 and PDE5 Inhibitors on Cognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the phosphodiesterase 9 (PDE9) inhibitor, (S)-PF-04449613, and phosphodiesterase 5 (PDE5) inhibitors, including sildenafil, tadalafil, and vardenafil, on cognitive function. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and experimental protocols.
Mechanism of Action: Targeting the cGMP Signaling Pathway
Both PDE9 and PDE5 inhibitors enhance cognitive function by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical pathway in synaptic plasticity and memory formation. However, they target different enzymes within this pathway, leading to potentially distinct pharmacological effects.
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, with PDE5 and PDE9 being specific for cGMP.[1] Inhibition of these enzymes leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG) and influences downstream signaling cascades involved in learning and memory.[2]
dot
Caption: cGMP signaling pathway and points of intervention for PDE5 and PDE9 inhibitors.
Comparative Efficacy Data
The available data for this compound is primarily from preclinical studies, while PDE5 inhibitors have been evaluated in both preclinical and clinical settings for their cognitive effects. This disparity in the stage of research should be considered when comparing their efficacy.
This compound (PDE9 Inhibitor)
Preclinical evidence suggests that this compound can enhance synaptic plasticity and improve performance in motor learning tasks.
Table 1: Preclinical Efficacy of this compound on Synaptic Plasticity and Motor Learning
| Parameter | Model | Treatment | Key Findings | Reference |
| Dendritic Spine Dynamics | In vivo two-photon microscopy in mice | Chronic treatment with PF-04449613 | Increased dendritic spine formation and elimination under basal conditions. | [2] |
| Motor Learning | Rotarod motor training in mice | PF-04449613 (10 mg/kg) administered post-training | Increased formation and survival of new spines and improved performance. | [2] |
| Neuronal Activity | In vivo two-photon calcium imaging in mice | Acute administration of PF-04449613 | Increased calcium activity of dendrites and dendritic spines. | [2] |
It is important to note that a similar PDE9 inhibitor, PF-04447943, did not show cognitive improvement in a clinical trial with Alzheimer's disease patients.
PDE5 Inhibitors (Sildenafil, Tadalafil, Vardenafil)
The cognitive effects of PDE5 inhibitors have been investigated more extensively, with mixed results in human studies.
Table 2: Preclinical Efficacy of PDE5 Inhibitors on Cognition
| Parameter | Model | Treatment | Key Findings | Reference |
| Memory Consolidation | Object recognition and passive avoidance tasks in rodents | Sildenafil, Vardenafil | Improved memory consolidation. | |
| Spatial Learning | 14-unit T-maze in rats | Sildenafil | Attenuated spatial learning impairment. | |
| Cognitive Impairment | Animal models of aging and neurodegeneration | Sildenafil | Ameliorated cognitive impairment and upregulated brain-derived neurotrophic factor (BDNF). |
Table 3: Clinical Efficacy of PDE5 Inhibitors on Cognition
| Drug | Population | Study Design | Key Findings | Reference |
| Sildenafil | Healthy young men | Double-blind, randomized trial | Acute high dose (100mg) suggested improved attention abilities based on event-related potentials. | |
| Tadalafil | Men with erectile dysfunction and mild cognitive impairment | Prospective clinical study | Daily low dose (5 mg) for 8 weeks improved cognitive function. | |
| Vardenafil | Healthy adults | EEG study | No significant effects on memory or executive function were found. | |
| Udenafil | Korean men with erectile dysfunction | Uncontrolled trial | Improved cognitive function after 2 months of treatment. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical experimental protocols used in the evaluation of these compounds.
Preclinical Assessment of Pro-cognitive Effects
A general workflow for preclinical cognitive testing in rodent models is outlined below.
dot
Caption: A typical experimental workflow for preclinical cognitive assessment.
Detailed Preclinical Protocol Example: Rotarod Motor Learning with this compound
-
Subjects: C57BL/6J mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: this compound dissolved in a vehicle of 5% DMSO, 5% Cremophor, and 90% saline.
-
Experimental Procedure:
-
Baseline Imaging: In vivo two-photon imaging of dendritic segments in the motor cortex is performed on day 0.
-
Training: Mice are trained on an accelerated rotarod for a set number of trials.
-
Drug Administration: Immediately after training, mice receive an intraperitoneal injection of this compound (e.g., 10 mg/kg) or vehicle.
-
Chronic Treatment: The drug or vehicle is administered twice daily for the duration of the experiment.
-
Follow-up Imaging and Testing: Imaging and rotarod performance testing are repeated on subsequent days (e.g., day 1 and day 7).
-
-
Outcome Measures:
-
Behavioral: Latency to fall from the rotarod.
-
Cellular: Rate of dendritic spine formation and elimination.
-
Clinical Assessment of Cognitive Effects
Clinical trials assessing cognitive effects typically involve a battery of standardized neuropsychological tests.
Detailed Clinical Protocol Example: Tadalafil in Mild Cognitive Impairment
-
Participants: Male patients with erectile dysfunction and a diagnosis of mild cognitive impairment.
-
Study Design: A prospective, open-label, single-arm study.
-
Intervention: Daily administration of 5 mg tadalafil for 8 weeks.
-
Cognitive Assessment Tools:
-
Korean version of the Montreal Cognitive Assessment (MoCA-K): To assess overall cognitive function.
-
Computerized Neurocognitive Function Test (CNT): To evaluate specific cognitive domains such as attention, memory, and executive function.
-
-
Neuroimaging:
-
Single-Photon Emission Computed Tomography (SPECT): To measure changes in regional cerebral blood flow.
-
-
Procedure:
-
Baseline Assessment: Participants undergo cognitive testing and SPECT imaging before starting treatment.
-
Treatment Period: Participants take 5 mg of tadalafil daily for 8 weeks.
-
Follow-up Assessment: Cognitive tests and SPECT imaging are repeated at the end of the treatment period.
-
-
Primary Outcome: Change in cognitive scores and regional cerebral blood flow from baseline to 8 weeks.
Conclusion
Both this compound and PDE5 inhibitors show promise as cognitive enhancers by modulating the cGMP signaling pathway. However, the current body of evidence is more robust for PDE5 inhibitors, with several clinical studies, albeit with mixed results. The research on this compound is still in its early preclinical stages, focusing on its effects on synaptic plasticity. The failure of a similar PDE9 inhibitor in a clinical trial for Alzheimer's disease highlights the challenges in translating preclinical findings to human efficacy.
Future research should aim for direct comparative studies between PDE5 and PDE9 inhibitors to elucidate their relative efficacy and potential for treating cognitive disorders. Further clinical trials with rigorous designs are necessary to confirm the pro-cognitive effects of both classes of drugs in various patient populations.
References
- 1. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of (S)-PF-04449613: A Comparative Guide to Behavioral Assessments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (S)-PF-04449613, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, with other cognitive enhancers in various behavioral paradigms. By summarizing key experimental data and detailing methodologies, this document aims to facilitate the evaluation of this compound for its potential in cognitive enhancement and as a therapeutic agent for neurological disorders.
Mechanism of Action: Enhancing Synaptic Plasticity through cGMP Modulation
This compound exerts its effects by inhibiting PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG). The NO/cGMP/PKG signaling pathway is a critical regulator of synaptic plasticity, a fundamental process for learning and memory. Enhanced signaling through this pathway is believed to underlie the cognitive-enhancing effects of this compound.
Comparative Efficacy in Behavioral Tests
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and other relevant compounds in established behavioral tests for motor learning, recognition memory, and spatial memory.
Motor Learning: Rotarod Test
The rotarod test assesses motor coordination and learning. Animals are placed on a rotating rod, and the latency to fall is measured.
| Compound | Dose | Animal Model | Key Finding |
| This compound | 10 mg/kg | Mice | Significantly increased latency to fall over 7 days of training, indicating improved motor learning. |
| Vehicle | - | Mice | Showed a normal learning curve with a shorter latency to fall compared to the treated group. |
Recognition Memory: Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. A higher discrimination index indicates better memory.
| Compound | Dose | Animal Model | Key Finding |
| PF-04447943 * | 1.0 & 3.2 mg/kg s.c. | Rats (Scopolamine-induced deficit) | Significantly reversed the scopolamine-induced deficit, with animals spending more time exploring the novel object.[1] |
| BAY 73-6691 | 0.1, 0.3, 1, 3 mg/kg p.o. | Rats | Tended to enhance long-term memory in the object recognition task.[2] |
| Scopolamine + Vehicle | 0.2 mg/kg s.c. | Rats | Animals spent an equivalent amount of time exploring both the novel and familiar objects, indicating a memory deficit.[1] |
| Vehicle | - | Rats | Animals spent significantly more time investigating the novel object.[1] |
*PF-04447943 is a close structural analog of this compound and also a potent PDE9A inhibitor.
Social Memory: Social Recognition Test
This test assesses an animal's ability to remember a previously encountered conspecific. A decrease in investigation time during the second encounter indicates recognition.
| Compound | Dose | Animal Model | Key Finding |
| BAY 73-6691 | 0.3 & 3 mg/kg p.o. | Rats | Significantly enhanced long-term memory, as indicated by lower social investigation times in the second trial. |
| Vehicle | - | Rats | Showed higher investigation times in the second trial compared to the treated groups. |
Spatial Memory: Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory where animals must find a hidden platform in a pool of water using distal cues.
| Compound | Dose | Animal Model | Key Finding |
| Rolipram (PDE4 Inhibitor) | 0.05 & 0.1 mg/kg | Mice | Significantly decreased escape latency and increased time spent in the target quadrant during the probe trial.[3] |
| Vehicle | - | Mice | Showed longer escape latencies and less time in the target quadrant. |
Experimental Protocols
Detailed methodologies for the key behavioral tests are provided below.
Rotarod Test Protocol
-
Apparatus: An accelerating rotarod for mice.
-
Procedure:
-
Mice are trained for several consecutive days, with multiple trials per day.
-
Prior to each daily session, mice are administered this compound or vehicle.
-
For each trial, the mouse is placed on the rod as it begins to rotate and accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each trial.
-
A sufficient inter-trial interval is provided for rest.
-
-
Data Analysis: The average latency to fall for each group is calculated and compared across training days.
Novel Object Recognition (NOR) Test Protocol
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Training (T1): The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded. The compound or vehicle is administered before this phase.
-
Retention Interval: A delay is imposed.
-
Testing (T2): One of the familiar objects is replaced with a novel object, and the time the animal spends exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated to quantify recognition memory.
Social Recognition Test Protocol
-
Procedure:
-
An adult rat is habituated to a test cage.
-
A juvenile rat is introduced, and the time the adult spends investigating the juvenile is recorded for a set period (T1).
-
After an inter-exposure interval, during which the compound or vehicle is administered, the same juvenile is reintroduced (T2).
-
The investigation time during T2 is recorded.
-
-
Data Analysis: A reduction in investigation time during T2 compared to T1 indicates social recognition memory.
Morris Water Maze (MWM) Protocol
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: For several consecutive days, the animal undergoes multiple trials to find the submerged platform from different starting locations. The compound or vehicle is administered daily.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time.
-
-
Data Analysis: The escape latency and path length during acquisition are measured. In the probe trial, the time spent in the quadrant where the platform was previously located is analyzed to assess spatial memory retention.
Conclusion
The available preclinical data suggests that the PDE9A inhibitor this compound and its analogs hold promise for enhancing cognitive function, particularly in the domains of motor learning and recognition memory. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers and drug development professionals to objectively evaluate the in vivo efficacy of this compound and to design further studies to explore its therapeutic potential. The consistent pro-cognitive effects observed with different PDE9A inhibitors across various behavioral paradigms strengthen the rationale for targeting this enzyme for the treatment of cognitive deficits. Further investigation into the efficacy of this compound in a broader range of behavioral tests and disease models is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rolipram and zaprinast on learning and memory in the Morris water maze and radial arm maze tests in naive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of (S)-PF-04449613 in Blocking PDE9A Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-PF-04449613, a potent phosphodiesterase 9A (PDE9A) inhibitor, with other alternative compounds. The following sections present quantitative data on its inhibitory activity and selectivity, comprehensive experimental protocols for assessing inhibitor specificity, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound and PDE9A
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] PDE9A is distinguished by its high affinity for cGMP, making it a key regulator of cGMP signaling pathways.[2] These pathways are crucial in various physiological processes, and their dysregulation has been implicated in several disorders. Consequently, PDE9A has emerged as a promising therapeutic target, with inhibitors like this compound being investigated for their potential in treating conditions such as neurodegenerative diseases and heart failure.[3] The specificity of such inhibitors is paramount to minimize off-target effects and ensure therapeutic efficacy.
Comparative Analysis of PDE9A Inhibitor Specificity
The inhibitory activity of this compound and alternative PDE9A inhibitors is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a higher potency.
Table 1: Inhibitory Activity (IC50) of PDE9A Inhibitors against PDE9A
| Compound | IC50 (nM) against human PDE9A | Reference |
| This compound | 22 | [4] |
| PF-04447943 | 12 | |
| BAY 73-6691 | 55 |
Table 2: Selectivity Profile of PDE9A Inhibitors against Other PDE Families
| Compound | PDE1C (IC50 or Fold Selectivity) | Other PDEs (IC50 or Fold Selectivity) | Reference |
| This compound | >1000-fold selectivity | >1000-fold selectivity over most of 79 other non-PDE targets | |
| PF-04447943 | >100-fold selectivity | >78-fold selectivity over other PDE family members | |
| BAY 73-6691 | 25-fold greater selectivity | Little to no activity at other PDEs |
Experimental Protocols
The determination of inhibitor specificity is crucial in drug development. The following are detailed methodologies for key experiments cited in the assessment of PDE9A inhibitors.
In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This high-throughput screening method measures the inhibition of PDE activity by assessing the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Principle: A fluorescein-labeled cGMP derivative rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by a PDE, the resulting 5'-GMP-fluorescein binds to a larger binding agent, leading to slower rotation and an increase in fluorescence polarization. Inhibitors of PDE activity will prevent this hydrolysis, thus maintaining a low polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with MgCl2).
-
Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescently labeled cGMP substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control compounds.
-
Prepare the binding agent solution.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the test inhibitor at various concentrations.
-
Add the diluted PDE9A enzyme to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the binding agent solution.
-
Incubate for a further period to allow for binding to occur.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Radiometric Phosphodiesterase Inhibition Assay
This classic and highly sensitive method directly measures the enzymatic activity by quantifying the conversion of a radiolabeled substrate.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) carrier.
-
Prepare a reaction mixture containing [3H]-cGMP as the substrate.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a slurry of an anion-exchange resin (e.g., Dowex) to separate the charged substrate from the uncharged product.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the assay buffer, diluted PDE9A enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the [3H]-cGMP-containing reaction mixture.
-
Incubate the reaction at 30°C for a defined time, ensuring the reaction is within the linear range.
-
Terminate the reaction by adding a stop solution (e.g., boiling or adding a denaturing agent).
-
Add a solution of snake venom 5'-nucleotidase to convert the resulting [3H]-5'-GMP to the uncharged nucleoside [3H]-guanosine.
-
Incubate to allow for the conversion to complete.
-
Add the anion-exchange resin slurry to each tube to bind the unreacted [3H]-cGMP.
-
Centrifuge the tubes to pellet the resin.
-
-
Data Acquisition and Analysis:
-
Transfer an aliquot of the supernatant (containing the uncharged [3H]-guanosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of [3H]-cGMP hydrolyzed for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Pathways and Workflows
Signaling Pathway
Caption: cGMP signaling pathway regulated by PDE9A.
Experimental Workflow
Caption: Workflow for determining PDE inhibitor IC50 values.
Selectivity Comparison
Caption: Comparative selectivity of PDE9A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Independent Validation of (S)-PF-04449613 Research Findings: A Comparative Guide
This guide provides an objective comparison of the published research findings on (S)-PF-04449613, a selective inhibitor of phosphodiesterase 9 (PDE9), with other relevant alternative compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation and comparative analysis of these molecules. The data presented is supported by experimental findings from peer-reviewed literature.
Comparison of PDE9 Inhibitors
This compound is a potent and selective inhibitor of PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates cGMP levels, which plays a crucial role in neuronal function, including synaptic plasticity, learning, and memory.[1] This guide compares this compound with two other well-characterized PDE9 inhibitors, BAY 73-6691 and PF-04447943, focusing on their effects on synaptic plasticity and cognitive function.
Table 1: In Vitro and In Vivo Effects of PDE9 Inhibitors on Synaptic Plasticity
| Compound | Model System | Concentration/Dose | Endpoint Measured | Key Findings | Reference |
| This compound | In vivo (Mouse primary motor cortex) | 10 mg/kg (subcutaneous) | Dendritic spine formation and elimination | Increased spine formation and elimination over 28 days. | [1] |
| PF-04447943 | In vitro (Cultured rat hippocampal neurons) | 30-100 nM | Neurite outgrowth and Synapsin 1 expression | Significantly increased neurite outgrowth and synapsin 1 expression. | [2] |
| BAY 73-6691 | Ex vivo (Rat hippocampal slices from aged rats) | 10 µM | Long-Term Potentiation (LTP) | Enhanced early LTP after weak tetanic stimulation. | [3][4] |
Table 2: Effects of PDE9 Inhibitors on Cognitive Performance in Rodent Models
| Compound | Rodent Model | Cognitive Task | Key Findings | Reference |
| This compound | Mice | Rotarod motor training | Improved performance after motor training. | |
| PF-04447943 | Mice | Y-maze spatial recognition, Social recognition | Significantly improved cognitive performance. | |
| BAY 73-6691 | Rats and Mice | Social recognition, Object recognition, Passive avoidance | Enhanced acquisition, consolidation, and retention of long-term memory. |
Experimental Protocols
In Vivo Two-Photon Microscopy for Dendritic Spine Imaging
This protocol outlines the key steps for imaging dendritic spines in the living mouse brain, a technique used to generate the data for this compound.
-
Animal Preparation: Anesthetize the mouse and perform a craniotomy to expose the brain region of interest (e.g., motor cortex). A thinned-skull preparation can also be used to minimize inflammation.
-
Immobilization: Securely fix the animal's head under the microscope to minimize movement artifacts.
-
Imaging: Use a two-photon microscope to acquire high-resolution images of fluorescently labeled neurons and their dendritic spines. Z-stacks are typically acquired to reconstruct the 3D structure of dendrites and spines.
-
Longitudinal Imaging: For studying synaptic plasticity over time, the same animal can be repeatedly imaged over days or weeks. The blood vessel pattern on the cortical surface is used as a map to relocate the same dendritic segments.
-
Image Analysis: Specialized software is used to quantify dendritic spine density, morphology, and dynamics (formation and elimination rates).
References
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Small Molecule Inhibitors of PDE9A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) signaling pathways. Elevated cGMP levels are associated with improved synaptic plasticity and cognitive function, making PDE9A an attractive target for the treatment of neurodegenerative disorders like Alzheimer's disease. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental frameworks.
Introduction to PDE9A and its Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, acting as key regulators of intracellular signaling. PDE9A is a cGMP-specific PDE with a high affinity for its substrate. Its inhibition leads to an increase in intracellular cGMP levels, which in turn modulates downstream signaling pathways, including those involved in learning and memory. Several small molecule inhibitors of PDE9A have been developed and investigated for their therapeutic potential. This guide focuses on comparing some of the prominent alternatives to provide researchers with a comprehensive overview of their characteristics.
Data Presentation: A Comparative Analysis of PDE9A Inhibitors
The following table summarizes the in vitro potency and selectivity of several alternative small molecule inhibitors of PDE9A. The data has been compiled from various preclinical studies.
| Inhibitor | Chemical Class | PDE9A IC50/Ki | Selectivity Profile | Key In Vivo Effects | Reference(s) |
| BI 409306 | - | IC50: 65 nM (human), 168 nM (rat) | Potent and selective inhibitor of PDE9A. | Increased brain cGMP levels, enhanced hippocampal long-term potentiation (LTP), and improved episodic and working memory in rodents.[1] | [1] |
| PF-04447943 | Pyrazolo[3,4-d]pyrimidinone | Ki: 2.8 nM (human), 4.5 nM (rhesus), 18 nM (rat); IC50: 12 nM | High selectivity over other PDE families (PDE1C: >100-fold).[2][3][4] | Dose-dependently increased cGMP in cerebrospinal fluid, enhanced synaptic plasticity, and improved cognitive function in rodent models. | |
| BAY 73-6691 | Pyrazolo[3,4-d]pyrimidinone | IC50: 55 nM (human), 100 nM (murine) | Selective for PDE9A. | Improved learning and memory in rodents, enhanced LTP in hippocampal slices from aged rats. | |
| Compound 11a (Pyrimidinone derivative) | Pyrimidinone | IC50: 1.1 nM | - | Showed low toxicity in SH-SY5Y cells. | |
| Compound 1k (Pyrazolopyrimidinone derivative) | Pyrazolopyrimidinone | IC50: 2.0 nM | - | Showed good metabolic stability and solubility. | |
| WYQ-C36D | - | IC50: 21 nM | High selectivity for PDE9A over other PDEs. | Ameliorated corticosterone-induced neurotoxicity and depression-like behaviors in mice. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of PDE9A inhibitors.
In Vitro PDE9A Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE9A.
General Principle: The assay measures the enzymatic activity of PDE9A in the presence of varying concentrations of an inhibitor. The activity is typically monitored by measuring the depletion of the substrate (cGMP) or the formation of the product (GMP).
Example Protocol (Fluorescence Polarization Assay):
-
Reagents and Materials:
-
Recombinant human PDE9A enzyme.
-
Fluorescently labeled cGMP (e.g., FAM-cGMP).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the PDE9A enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a broad-spectrum PDE inhibitor like IBMX or by heat inactivation).
-
Measure the fluorescence polarization of each well.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
PDE Selectivity Profiling
Objective: To assess the selectivity of a compound for PDE9A over other PDE families.
General Principle: The inhibitory activity of the compound is tested against a panel of different PDE enzymes (e.g., PDE1-PDE11) using an appropriate assay format for each enzyme.
Example Protocol:
-
Enzyme Panel: A panel of recombinant human PDE enzymes (e.g., PDE1C, PDE2A, PDE3A, PDE4D, PDE5A, etc.) is used.
-
Assay Method: A suitable assay method is employed for each PDE family, which may include:
-
Radiometric assays: Using radiolabeled cAMP or cGMP as substrates.
-
Fluorescence-based assays: Similar to the PDE9A inhibition assay described above, but with the appropriate fluorescently labeled substrate.
-
Luminescence-based assays: Measuring ATP consumption by a secondary enzyme coupled to the PDE reaction.
-
-
Procedure:
-
The test compound is assayed at a range of concentrations against each PDE enzyme in the panel.
-
IC50 values are determined for each PDE.
-
Selectivity is expressed as the ratio of the IC50 for the other PDEs to the IC50 for PDE9A. A higher ratio indicates greater selectivity for PDE9A.
-
In Vivo Measurement of Brain cGMP Levels
Objective: To determine the effect of a PDE9A inhibitor on cGMP concentrations in the brain of a living animal.
Example Protocol (Brain Tissue Homogenate Analysis):
-
Animal Dosing:
-
Administer the test compound or vehicle to rodents (e.g., mice or rats) via the desired route (e.g., oral gavage).
-
-
Tissue Collection:
-
At a specific time point after dosing, euthanize the animals.
-
Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity.
-
-
Sample Preparation:
-
Homogenize the frozen brain tissue in an acidic solution (e.g., 0.1 M HCl) to precipitate proteins and extract cGMP.
-
Centrifuge the homogenate to pellet the protein.
-
-
cGMP Quantification:
-
The cGMP concentration in the supernatant is measured using a validated analytical method, such as:
-
Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay using a cGMP-specific antibody.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying small molecules.
-
-
-
Data Analysis:
-
Compare the cGMP levels in the brains of inhibitor-treated animals to those of vehicle-treated animals.
-
Cognitive Assessment in Rodent Models
Objective: To evaluate the effect of a PDE9A inhibitor on learning and memory in rodent models.
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Procedure:
-
Habituation: Individually habituate mice to an open-field arena for a set period (e.g., 10 minutes) on the day before the test.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a defined time (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for a set time (e.g., 5-10 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Principle: This test assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of opaque water, using distal visual cues.
Procedure:
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Training: Over several days, mice are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: In the probe trial, the time spent in the target quadrant (where the platform was located) is measured. A preference for the target quadrant indicates good spatial memory.
Visualizations
Signaling Pathway of PDE9A Inhibition
Caption: Signaling pathway illustrating how PDE9A inhibition leads to improved cognitive function.
Experimental Workflow for PDE9A Inhibitor Screening
Caption: A typical workflow for the discovery and evaluation of novel PDE9A inhibitors.
Logical Relationships of Key Experimental Assays
Caption: Logical flow from in vitro characterization to in vivo functional outcomes for PDE9A inhibitors.
References
- 1. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-PF-04449613
Quantitative Data Summary
The following table summarizes key quantitative data for (S)-PF-04449613, a potent PDE9 inhibitor. This information is crucial for understanding the nature of the compound and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 395.45 g/mol | |
| Formula | C₂₁H₂₅N₅O₃ | |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for PDE9 | 22 nM | |
| Solubility in DMSO | to 100 mM | |
| Storage Temperature | -20°C (long term) | |
| CAS Number | 1236858-52-8 |
Experimental Protocols: Disposal Procedures
The following step-by-step protocols are based on established guidelines for the disposal of laboratory chemical waste. Given the potent biological activity of this compound, it is prudent to handle it with care, even in the absence of a formal hazardous waste classification.
Disposal of Solid this compound Waste:
-
Segregation: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container with a secure lid. The container should be compatible with chemical waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound". Include the date when the waste was first added.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
Disposal of this compound in DMSO Solutions:
-
Collection: Collect all liquid waste containing this compound and DMSO in a dedicated, sealed, and properly vented waste container.
-
Container Type: Use a container specifically designed for flammable liquid waste, as DMSO is combustible.
-
Labeling: Label the container as "Hazardous Waste" and clearly indicate the contents as a mixture of "this compound and Dimethyl Sulfoxide (DMSO)".
-
Storage: Store the liquid waste container in a designated area for flammable waste, away from sources of ignition.
-
Disposal: Contact your institution's EHS office for collection and disposal. Do not pour DMSO solutions down the drain.
Mandatory Visualizations
Diagram 1: General Workflow for Safe Handling and Disposal of Potent Research Compounds
Caption: Workflow for handling and disposal of potent compounds.
Diagram 2: Signaling Pathway Inhibition by this compound
Personal protective equipment for handling (S)-PF-04449613
(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), intended for laboratory research use only.[1][2][3] Due to its potent biological activity, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment, operational handling, and disposal procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
As a potent pharmaceutical compound, this compound requires careful handling to prevent accidental exposure. While a specific Safety Data Sheet (SDS) is not publicly available, the following PPE is recommended based on general guidelines for handling potent compounds in a laboratory setting.[4][5] A thorough risk assessment should always be conducted before beginning any experimental work.
Summary of Recommended Personal Protective Equipment
| Protection Level | Respiratory Protection | Skin and Body Protection | Eye and Face Protection |
| Standard Handling | Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified fume hood. | - Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving may be necessary for added protection. - Lab Coat: A flame-resistant lab coat should be worn at all times. - Closed-toe shoes: Required in all laboratory settings. | - Safety Glasses: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. - Chemical Splash Goggles: Recommended when handling solutions. |
| High-Risk Operations | For high-energy operations such as milling or when handling large quantities, a respirator may be necessary. | In addition to standard PPE, consider sleeve protectors. | A face shield worn over safety goggles provides an extra layer of protection against splashes. |
Operational Plan: Handling and Storage
Handling:
-
Weighing: Weighing of the solid compound should be performed in a ventilated balance enclosure or a fume hood to minimize inhalation exposure.
-
Solution Preparation: this compound is soluble in DMSO up to 100 mM. When preparing solutions, handle the compound within a fume hood.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. After handling, wash hands thoroughly.
Storage:
-
Store this compound in a tightly sealed container at -20°C.
-
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated items such as gloves, absorbent paper, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
The original container, if empty, should be managed as hazardous waste.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Do not dispose of chemical waste down the drain.
-
-
Decontamination:
-
For spills, decontaminate the area according to your institution's established procedures for potent compounds. This may involve the use of a deactivating solution.
-
Experimental Protocols and Signaling Pathway
This compound acts as a selective inhibitor of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, the compound increases intracellular levels of cGMP, which plays a crucial role in various signaling pathways.
Experimental Application:
In a key study, PF-04449613 was used to investigate its effects on synaptic plasticity and motor learning in mice.
-
Animal Model: Transgenic mice expressing GCaMP6 in layer V pyramidal neurons were used.
-
Drug Administration: PF-04449613 was dissolved in a vehicle of 5% DMSO, 5% Cremophor, and 90% saline for injection. Mice were administered the compound or a vehicle control.
-
Imaging: Two-photon microscopy was employed to monitor dendritic and spine calcium activity in the motor cortex of live mice.
-
Behavioral Testing: A rotarod task was used to assess motor skill learning and performance.
Signaling Pathway:
The primary mechanism of action for this compound is the inhibition of PDE9A, leading to an increase in cGMP levels. This can modulate downstream signaling cascades, including the NO/cGMP/PKG pathway, which is involved in synaptic plasticity.
Caption: Signaling pathway of this compound action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
